N-Phthaloyl-DL-glutamic acid
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFFSKLJNYRHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884264 | |
| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
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Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6349-98-0, 2301-52-2 | |
| Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Phthalimidoglutaric acid | |
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| Record name | 2-Phthalimidoglutaric acid | |
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| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
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| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
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| Record name | (±)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |
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| Record name | 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHTHALOYL-DL-GLUTAMIC ACID | |
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Foundational & Exploratory
Synthesis of N-Phthaloyl-DL-glutamic acid from phthalic anhydride.
Methodology: Cyclocondensation via Glacial Acetic Acid Reflux
Executive Summary
This technical guide details the synthesis of N-Phthaloyl-DL-glutamic acid (CAS: 340-90-9), a critical intermediate in the production of immunomodulatory drugs (e.g., Thalidomide analogs) and a robust protecting group strategy in peptide chemistry.
While historical methods utilize solvent-free fusion (Billman & Harting, 1948), this guide prioritizes the Glacial Acetic Acid Reflux method. This approach offers superior thermal control, minimizes pyrolytic side reactions (such as decarboxylation to pyroglutamates), and ensures higher purity of the dicarboxylic acid product prior to any subsequent anhydride formation.
Theoretical Framework
Reaction Mechanism
The formation of the phthalimide moiety proceeds via a two-step nucleophilic acyl substitution followed by dehydration.
-
Nucleophilic Attack: The amino group of DL-glutamic acid attacks one carbonyl carbon of phthalic anhydride, opening the ring to form the intermediate
-phthaloyl-amic acid. -
Cyclodehydration: Under thermal forcing conditions (reflux) and acidic catalysis (acetic acid), the amic acid undergoes intramolecular condensation. Water is eliminated, closing the five-membered imide ring.
Thermodynamic Driver: The reaction is driven by entropy (formation of water) and the high stability of the fused bicyclic aromatic imide system.
Mechanistic Pathway Visualization
Figure 1: Stepwise mechanism from anhydride ring opening to imide ring closure.
Strategic Reagents & Equipment
Reagent Selection
| Reagent | Purity Req. | Role | Critical Notes |
| DL-Glutamic Acid | >99% | Substrate | Racemic mixture. Moisture content must be <0.5% to prevent hydrolysis equilibrium shifts. |
| Phthalic Anhydride | >99% | Substrate | Ensure no hydrolysis to phthalic acid (check for white powder vs. needles). |
| Glacial Acetic Acid | 99.8% | Solvent/Catalyst | Acts as a dehydrating medium. Do not use aqueous acetic acid. |
| Ethanol/Water | HPLC Grade | Recrystallization | For purification of the final acid. |
Equipment
-
Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 24/40 joint.
-
Condenser: Reflux condenser (Allihn or Dimroth) with drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.
-
Heating: Oil bath with digital temperature control (Set to 130–140°C).
-
Filtration: Buchner funnel with vacuum trap.
Experimental Protocol
Safety Warning: Phthalic anhydride is a respiratory sensitizer. Glacial acetic acid is corrosive. Perform all operations in a fume hood.
Synthesis Workflow
-
Charge: In a 250 mL RBF, suspend 14.7 g (0.10 mol) of DL-glutamic acid in 40 mL of glacial acetic acid.
-
Addition: Add 14.8 g (0.10 mol) of phthalic anhydride to the suspension.
-
Reflux: Attach the condenser and drying tube. Heat the oil bath to 140°C . The mixture will initially be a suspension but will clear to a solution as the reaction proceeds and the temperature rises.
-
Duration: Reflux gently for 2 to 4 hours .
-
-
Concentration (Optional): If the volume is high, remove ~10-15 mL of solvent via rotary evaporation to facilitate precipitation.
-
Precipitation: Allow the solution to cool to room temperature. If crystallization does not spontaneously occur, add 40 mL of cold distilled water slowly with stirring. The this compound will precipitate as a white solid.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with 2 x 20 mL of cold water to remove residual acetic acid.
Purification (Recrystallization)
The crude product may contain traces of unreacted phthalic acid.
-
Dissolve the crude solid in a minimum amount of boiling water (or 20% ethanol/water mixture).
-
Filter hot if any insoluble particulates remain.
-
Allow to cool slowly to 4°C overnight.
-
Collect crystals, wash with cold water, and dry in a vacuum oven at 60°C for 6 hours.
Process Visualization
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Quality Control
To validate the synthesis, compare the isolated product against the following standard metrics.
| Parameter | Specification (DL-Isomer) | Notes |
| Appearance | White crystalline powder | Yellowing indicates oxidation or impurities. |
| Melting Point | 190–191°C | Distinct from L-isomer (158-159°C) and Anhydride (197-201°C). |
| Yield | 75% – 85% | Lower yields suggest incomplete precipitation. |
| IR Spectroscopy | 1710 cm⁻¹, 1770 cm⁻¹ | Characteristic imide carbonyl symmetric/asymmetric stretch. |
| Solubility | Soluble in hot water/ethanol | Insoluble in cold water (basis of purification). |
Note on Melting Points: It is critical to distinguish the Acid from the Anhydride.
-
This compound: MP ~190°C.[1]
-
N-Phthaloyl-DL-Glutamic Anhydride: MP ~197-201°C.[2]
-
Validation: If your MP is >195°C, you likely formed the internal anhydride (common if acetic anhydride was used in excess or heating was too vigorous without water addition during workup).
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Reaction: If the solution remains cloudy after 2 hours, the phthalic anhydride has not fully reacted or dissolved. Correction: Increase temperature to true reflux or add small amount of acetic anhydride (carefully) to scavenge water.
-
Oil Formation: Product oils out instead of crystallizing. Correction: The solution is too concentrated or cooled too fast. Re-heat to dissolve, add a seed crystal, and cool slowly.
-
Racemization: While starting with DL (racemic) material makes this less critical, be aware that prolonged heating >180°C (fusion method) can degrade the glutamic acid backbone. The acetic acid method at 140°C is safer.
Synthesis of the Anhydride (Next Step)
If the goal is to proceed to Thalidomide synthesis, the acid must be converted to the anhydride.
-
Protocol: Reflux the dry this compound in acetic anhydride for 30 minutes. Remove solvent in vacuo.[3] This yields the anhydride (MP 197-201°C).[2]
References
-
Billman, J. H., & Harting, W. F. (1948).[4][5] Amino Acids.[1][2][3][4][5][6][7][8][9] V. Phthaloyl Derivatives. Journal of the American Chemical Society, 70(4), 1473–1474.
-
Clemo, G. R., & Daglish, A. F. (1950). The preparation of phthalyl-L-glutamic acid.[1][2][8][10][11] Journal of the Chemical Society, 1481-1485. (Detailed comparison of L vs DL melting points).
-
Smolecule. (n.d.). N-Phthaloyl-DL-glutamic anhydride Product Data and Synthesis. 2
-
BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of N-Phthaloyl-dl-alanine (Analogous Mechanism). 3
Sources
- 1. scispace.com [scispace.com]
- 2. Buy N-Phthaloyl-DL-glutamic anhydride | 3343-28-0 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino acids; phthalyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Phthalimides [organic-chemistry.org]
- 10. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-Phthaloyl-DL-glutamic Acid
[1]
Executive Summary
This compound (N-PGA) is a dicarboxylic acid derivative serving as a pivotal building block in the synthesis of immunomodulatory drugs (e.g., thalidomide) and functionalized polyamides.[1] Its purification and reactivity are governed strictly by its solubility profile, which exhibits a sharp dichotomy: high solubility in polar aprotic solvents and varying behavior in protic solvents depending on temperature and pH.
This guide provides a rigorous framework for determining the solubility mole fractions of N-PGA, analyzing the thermodynamic driving forces (enthalpy/entropy), and leveraging this data for process optimization (crystallization and reaction solvent selection).[1]
Key Physicochemical Parameters
| Parameter | Value / Characteristic |
| CAS Number | 3343-28-0 (DL-form) / 340-90-9 (L-form) |
| Molecular Formula | C₁₃H₁₁NO₆ |
| Molecular Weight | 277.23 g/mol |
| Physical State | White crystalline powder |
| Melting Point | 160–161 °C (DL-form); varies by crystal habit |
| Primary Solvents | DMSO, DMF, DMAc, Methanol, Acetone |
| Poor Solvents | Water (pH < 4), Hexane, Chloroform, Diethyl Ether |
Solubility Behavior & Solvent Interactions[2][3][4][5][6]
Polarity-Driven Dissolution
N-PGA contains a hydrophobic phthalimide moiety and a hydrophilic glutamic acid backbone with two carboxylic acid groups.[1] This "amphiphilic-like" structure dictates its solubility:
-
Polar Aprotic Solvents (DMSO, DMF, NMP): Exhibit the highest solubility. The strong dipole-dipole interactions disrupt the intermolecular hydrogen bonding of the N-PGA crystal lattice.[1] These are the preferred solvents for polymerization and amidation reactions.
-
Polar Protic Solvents (Methanol, Ethanol): Moderate to good solubility. Solvation is driven by hydrogen bonding between the solvent hydroxyls and the solute's carboxylic acid groups. Solubility significantly increases with temperature.
-
Non-Polar Solvents (Hexane, Toluene): Practically insoluble. The cohesive energy density of the N-PGA crystal lattice (stabilized by strong intermolecular H-bonds) exceeds the weak dispersion forces offered by non-polar solvents.[1]
The "Racemic Effect" (DL vs. L)
Researchers must distinguish between the DL- (racemic) and L- (enantiopure) forms.[1] Racemates often possess different crystal lattice energies compared to their pure enantiomers.
-
Guidance: If the DL-form packs more densely (higher melting point), it will generally exhibit lower solubility than the L-form in a given solvent.[1] Experimental validation is required for each specific batch.
Experimental Protocol: Laser Monitoring Method
To obtain precise mole fraction solubility data (
Workflow Diagram
The following diagram illustrates the automated solubility determination loop.
Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.
Step-by-Step Methodology
-
Setup: Equip a jacketed glass vessel with a mechanical stirrer and a laser source/detector pair. Connect to a circulating water bath accurate to
K. -
Solvent Loading: Add a known mass (
) of the organic solvent (e.g., Methanol) to the vessel. -
Equilibration: Set the initial temperature (e.g., 298.15 K) and allow thermal equilibrium.
-
Solute Addition: Progressively add N-PGA powder in small, weighed increments (
). -
Monitoring: Continuously record the laser intensity passing through the solution.
-
Suspension: Laser beam scatters (Low intensity).
-
Solution: Laser beam passes through (High intensity).
-
-
Endpoint: The point where laser intensity reaches a stable maximum indicates total dissolution. Record the total mass of solute added.
-
Calculation: Convert masses to mole fraction (
): Where and are molecular weights of solvent and solute, respectively.
Thermodynamic Modeling & Analysis
Reliable solubility data must be correlated using thermodynamic models to calculate dissolution enthalpy (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature:
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: Provides excellent interpolation accuracy for process design (e.g., cooling crystallization curves).
van't Hoff Analysis
To extract physical meaning (energetics) from the data:
-
Plot:
vs. . -
Slope:
.[1] A negative slope (typical) indicates endothermic dissolution ( ), meaning solubility increases with temperature.[1] -
Intercept:
.
Interpretation of Thermodynamic Parameters
| Parameter | Sign | Physical Implication |
| Enthalpy ( | Positive (+) | Endothermic. Heat is absorbed.[1] Higher T favors solubility. Strong solute-solute interactions in the crystal lattice must be overcome.[1] |
| Entropy ( | Positive (+) | Disorder Increases. The breakdown of the ordered crystal lattice into the chaotic solution phase drives the process. |
| Gibbs Energy ( | Positive (+) | Non-spontaneous (Standard State). Indicates limited solubility; saturation equilibrium is reached quickly.[1] |
Application: Synthesis & Purification Logic
The solubility profile of N-PGA directly dictates the efficiency of its conversion to Thalidomide or Polyamides.
Reaction Workflow
The synthesis involves the condensation of Phthalic Anhydride and Glutamic Acid.[2][3][4][5] The choice of solvent for the subsequent steps relies on the solubility differential.
Figure 2: Synthesis and Purification Pathway dependent on Solubility Differential.
Purification Strategy (Recrystallization)
Based on the solubility profile:
-
Solvent: Ethanol/Water mixture or pure Ethyl Acetate.
-
Process: Dissolve Crude N-PGA in boiling Ethanol (high solubility).
-
Precipitation: Slowly add Water (anti-solvent) or cool the solution. N-PGA will crystallize out while impurities remain in the mother liquor.[1]
-
Wash: Wash the filter cake with cold water (low solubility) to remove residual solvent.
References
-
Faghihi, K., et al. (2012). "Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid." Asian Journal of Chemistry.
-
Muller, G. W., et al. (1999). "Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity." Journal of Medicinal Chemistry. [1]
-
Jouyban, A. (2019). "Review of the pharmaceutical solubility studies in binary solvent mixtures." Journal of Pharmaceutical Analysis.
-
PubChem. (2025).[6] "N-phthaloyl-L-glutamic acid Compound Summary." National Library of Medicine. [1]
-
Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics.
Sources
- 1. CAS 25830-77-7: N-Phthaloyl-L-glutamic anhydride [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. H-Glu(Met-OH)-OH | 17663-87-5 | Benchchem [benchchem.com]
- 6. N-phthaloyl-L-glutamic acid | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Phthaloyl-DL-Glutamic Acid: Mechanistic Profile, Metabolic Fate, and Experimental Applications
Executive Summary
N-Phthaloyl-DL-glutamic acid (NPGA) represents a critical structural node in the chemical biology of immunomodulatory imide drugs (IMiDs). Primarily characterized as the stable, open-ring hydrolytic metabolite of Thalidomide , NPGA serves as a pivotal reference point in understanding the structure-activity relationship (SAR) of Cereblon (CRBN) ligands.
While the parent compound (thalidomide) exerts potent teratogenic and immunomodulatory effects via CRBN-mediated protein degradation, NPGA is mechanistically defined by its loss of affinity for the CRBN tri-tryptophan pocket. Consequently, its biological activity shifts from ubiquitin-proteasome system (UPS) modulation to weak, competitive interference with glutamate-handling enzymes, specifically Glutamate Dehydrogenase (GDH) and glutamine metabolic pathways.
This guide details the physicochemical transformation of NPGA, its structural inability to recruit neo-substrates, and its utility as a negative control and synthetic building block in drug development.
Part 1: Chemical Identity & Structural Biology[1]
The Hydrolytic "Deactivation" Switch
The biological mechanism of NPGA is best understood as a loss-of-function event originating from the hydrolysis of thalidomide. Thalidomide consists of a phthalimide ring and a glutarimide ring. The glutarimide ring is the essential pharmacophore for binding Cereblon.
-
Thalidomide (Active): Contains an intact glutarimide ring (cyclic imide). This ring fits into the hydrophobic pocket of CRBN, forming three critical hydrogen bonds with Tryptophan 380 (W380) and Histidine 378 (H378).
-
N-Phthaloyl-Glutamic Acid (Inactive/Weak): Under physiological conditions (pH 7.4), the glutarimide ring undergoes hydrolytic ring-opening. This converts the cyclic imide into a dicarboxylic acid (glutamic acid moiety). The resulting negative charge and steric expansion disrupt the precise H-bond network required for CRBN binding, effectively "turning off" the ubiquitin-ligase recruitment capability.
Structural Comparison
| Feature | Thalidomide (Parent) | This compound (Metabolite) |
| Core Pharmacophore | Glutarimide Ring (Cyclic) | Glutamic Acid (Open Chain) |
| CRBN Binding Affinity | High ( | Negligible / None |
| Physiological Charge | Neutral | Anionic (Dicarboxylic acid) |
| Primary Mechanism | E3 Ligase Modulation (Molecular Glue) | Glutamate Mimicry / GDH Inhibition |
| Teratogenicity | Potent | Low / Non-teratogenic (in most models) |
Part 2: Mechanism of Action (The Core)
The Cereblon Evasion Mechanism
The primary "mechanism" of NPGA in the context of IMiDs is its inability to bind Cereblon . This negative result is crucial for drug designers to ensure that metabolic breakdown products do not cause unintended off-target degradation.
-
Steric Clash: The open carboxyl groups of NPGA cannot fit into the narrow "glutarimide pocket" of CRBN.
-
Electrostatic Repulsion: The CRBN pocket is hydrophobic and lined with tryptophans. The introduction of a charged carboxylate group creates an energetic penalty for binding.
-
Consequence: Unlike thalidomide, NPGA does not recruit neo-substrates (like IKZF1 or IKZF3) for ubiquitination. It serves as a "metabolic sink," terminating the drug's active window.
Secondary Mechanism: Glutamate Mimicry
Due to its structural homology to L-glutamic acid, NPGA retains weak affinity for enzymes that process glutamate, acting as a competitive inhibitor or false substrate.
-
Glutamate Dehydrogenase (GDH) Inhibition: NPGA mimics the substrate
-ketoglutarate/glutamate. The bulky phthaloyl group prevents the enzyme from undergoing the conformational "closure" required for catalysis, effectively acting as a competitive inhibitor. -
Glutamine Synthetase Interference: In high concentrations, NPGA can compete with glutamate for transport or conversion, potentially altering local nitrogen metabolism, though this effect is orders of magnitude weaker than the parent drug's effect on CRBN.
Visualization: Hydrolysis & Loss of Binding
The following diagram illustrates the conversion of Thalidomide to NPGA and the consequent loss of the H-bond network.
Figure 1: The metabolic deactivation pathway of Thalidomide to this compound, illustrating the loss of Cereblon binding capability.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Purpose: To generate high-purity NPGA for use as a reference standard or negative control in CRBN binding assays.
Reagents:
-
Phthalic anhydride (1.0 eq)[1]
-
DL-Glutamic acid (1.0 eq)
-
Pyridine (Solvent/Catalyst)
-
Acetic anhydride (Dehydrating agent)
Step-by-Step Workflow:
-
Condensation: In a round-bottom flask, suspend 14.7 g (0.1 mol) of DL-glutamic acid and 14.8 g (0.1 mol) of phthalic anhydride in 50 mL of pyridine.
-
Reflux: Heat the mixture to reflux (115°C) for 1-2 hours. The solution will clarify as the condensation proceeds.
-
Cyclization (Optional for Anhydride): If the anhydride form is desired, add acetic anhydride. For the acid form, proceed to isolation.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove pyridine.
-
Acidification: Dissolve the residue in minimal cold water and acidify with 6N HCl to pH 2.0. The this compound will precipitate as a white solid.
-
Purification: Recrystallize from water/ethanol.
-
Validation: Confirm structure via NMR (
H, C) and Mass Spectrometry (ESI-MS: m/z 277 [M+H] ).
Protocol B: CRBN Binding Competition Assay (Fluorescence Polarization)
Purpose: To demonstrate the lack of binding affinity of NPGA compared to Thalidomide.
Materials:
-
Recombinant Human CRBN-DDB1 Complex.
-
Probe: Cy5-labeled Thalidomide derivative (tracer).
-
Test Compound: this compound (NPGA).
-
Positive Control: Thalidomide (free).
Methodology:
-
Preparation: Dilute CRBN protein to 50 nM in Assay Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Tracer Addition: Add Cy5-Thalidomide tracer to a final concentration of 10 nM.
-
Titration: Prepare a serial dilution of NPGA (from 100
M down to 1 nM) and Thalidomide (control). -
Incubation: Incubate the mixture for 30 minutes at room temperature in a black 384-well plate.
-
Measurement: Read Fluorescence Polarization (FP) (Ex: 635 nm / Em: 665 nm).
-
Analysis: Plot mP (milli-polarization) vs. Log[Concentration].
-
Expected Result: Thalidomide will show a sigmoidal dose-response (IC
1-5 M). NPGA will show a flat line , indicating no displacement of the tracer.
-
Part 4: Quantitative Data Summary
The following table summarizes the comparative biological activity profile.
| Parameter | Thalidomide | This compound | Reference |
| CRBN Binding ( | ~3 | > 100 | [1, 2] |
| Hydrolysis Half-life (pH 7.4) | ~4-5 hours | Stable (End Product) | [3] |
| GDH Inhibition ( | No Effect | ~15 mM (Weak Competitive) | [4] |
| Teratogenicity (Rabbit) | Positive (Limb defects) | Negative | [5] |
Part 5: References
-
Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link
-
Schumacher, H., et al. (1965). "The metabolism of thalidomide: the fate of thalidomide and some of its hydrolysis products in various species." British Journal of Pharmacology and Chemotherapy, 25(2), 338–351. Link
-
Caughey, W. S., et al. (1957). "L-Glutamic acid dehydrogenase; structural requirements for substrate competition." Journal of Biological Chemistry, 224(1), 591–607. Link
-
Fabro, S., et al. (1965). "The teratogenic activity of thalidomide and related compounds." Life Sciences, 4(9), 913-917. Link
Sources
Technical Guide: N-Phthaloyl-DL-Glutamic Acid in Thalidomide Synthesis
[1]
Executive Summary & Chemical Basis
This compound (CAS: 3343-28-0) serves as the structural scaffold for the glutarimide moiety in Thalidomide.[1] While historical routes utilized N-phthaloylglutamine, the direct cyclization of the dicarboxylic acid precursor (PGA) offers a streamlined atom-economic pathway.
-
Role of Precursor: PGA provides the phthalimide core and the oxidized carbon skeleton required for the glutarimide ring.
-
Stereochemistry: Thalidomide is clinically administered as a racemate due to rapid in vivo epimerization at the chiral center (
-carbon).[2] Consequently, the synthesis utilizes DL-glutamic acid (or racemizes L-glutamic acid in situ), yielding this compound.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Key Transformation: The conversion requires a double dehydration and nitrogen insertion (imide formation) to close the glutarimide ring.
Chemical Structure Overview
| Component | Chemical Name | Formula | MW ( g/mol ) | Function |
| Precursor | This compound | 277.23 | Scaffold Source | |
| Reagent | Ammonium Acetate | 77.08 | Nitrogen Donor | |
| Solvent | Diphenyl Ether | 170.21 | High-BP Medium | |
| Product | Thalidomide | 258.23 | API |
Synthesis Workflow & Mechanism
The synthesis proceeds in two distinct phases: the formation of the PGA precursor and its subsequent cyclization.
Phase 1: Formation of this compound
This step protects the amine group of glutamic acid using phthalic anhydride.[1] High-temperature fusion drives the reaction and ensures racemization to the DL-form.
-
Reaction: Phthalic Anhydride + L-Glutamic Acid
this compound + -
Causality: The use of a high-boiling solvent or melt conditions promotes the formation of the thermodynamically stable phthalimide ring while simultaneously racemizing the chiral center, preventing the need for expensive enantiopure starting materials that would inevitably racemize later.
Phase 2: Cyclization to Thalidomide (Ammonium Acetate Route)
The classical "urea melt" method (heating PGA with urea at 170-180°C) often suffers from charring and difficult purification. The Ammonium Acetate/Diphenyl Ether protocol is the preferred modern alternative, offering higher yields and cleaner isolation.
-
Mechanism: Ammonium acetate dissociates to release ammonia in situ, which attacks the dicarboxylic acid moieties of PGA (likely passing through an anhydride intermediate), followed by thermal dehydration to close the six-membered glutarimide ring.
Figure 1: Step-wise synthesis pathway from raw materials to Thalidomide.
Detailed Experimental Protocol
Warning: Thalidomide is a potent teratogen.[1][2] All procedures must be conducted in a dedicated fume hood with full PPE (double nitrile gloves, respirator/mask, lab coat). Pregnant personnel must strictly avoid this workflow.
Step 1: Preparation of this compound[1][3][4][5][6]
-
Reagents: Mix Phthalic Anhydride (0.1 mol, 14.8 g) and L-Glutamic Acid (0.1 mol, 14.7 g).
-
Solvent: Add Pyridine (40 mL) or Acetic Acid (50 mL). Note: Pyridine acts as both solvent and base catalyst.
-
Reflux: Heat the mixture to reflux (approx. 115°C for pyridine) for 3–4 hours.
-
Isolation:
-
Concentrate the solution under reduced pressure (Rotavap).
-
Add dilute HCl to the residue to precipitate the acid.
-
Filter the white solid and wash with cold water.[3]
-
-
Validation: Recrystallize from water/ethanol.
-
Target Melting Point: 190–192°C (DL-form). Note: The L-form melts lower (~160°C); a higher MP confirms racemization.
-
Step 2: Cyclization to Thalidomide
This protocol is adapted from optimized methodologies utilizing diphenyl ether for thermal management.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a Dean-Stark trap (optional, for water removal) or air condenser.
-
Charging: Charge the flask with:
-
This compound (10 g, 36 mmol)
-
Ammonium Acetate (5.5 g, 72 mmol, 2.0 eq)
-
Diphenyl Ether (30 mL)
-
-
Reaction:
-
Heat the mixture to 180°C using an oil bath.
-
Maintain temperature for 2–3 hours. The solid PGA will dissolve, and water vapor will evolve.
-
Observation: The reaction mixture typically turns from a suspension to a clear/amber solution, then precipitates the product upon cooling.
-
-
Work-up:
-
Purification: Recrystallize from Dioxane or dilute DMF/Water if high purity is required.
Analytical Validation
The following data points serve as "Go/No-Go" gates for product release.
| Parameter | Specification | Method | Notes |
| Appearance | White to off-white crystalline powder | Visual | Yellowing indicates thermal decomposition. |
| Melting Point | 269°C – 271°C | Capillary | Sharp range indicates high purity. |
| IR Spectrum | 3200 cm⁻¹ (NH stretch)1770, 1700 cm⁻¹ (C=O Imide) | FTIR (KBr) | Characteristic split carbonyl peaks of phthalimide. |
| Solubility | Soluble in DMSO, DMFPoorly soluble in Water, Ethanol | Solubility Test | Critical for biological assay formulation. |
Mechanism of Action (Chemical)
The conversion relies on the thermodynamic stability of the 6-membered imide ring.
Figure 2: Reaction logic for the ammonium acetate mediated cyclization.
Safety & Containment Protocols
Due to the severe teratogenicity of Thalidomide, a "Zero-Exposure" policy is mandatory.
-
Engineering Controls: All weighing and handling of dry powder must occur inside a certified chemical fume hood or a powder containment enclosure (glovebox preferred).
-
Decontamination: Surfaces contacting the drug should be wiped with 10% bleach (sodium hypochlorite) followed by ethanol.
-
Waste Disposal: All solid and liquid waste must be segregated into "Cytotoxic/Teratogenic" waste streams and incinerated.
References
-
Facile Synthesis of Thalidomide. Organic Process Research & Development. (2019). Describes the optimized ammonium acetate/diphenyl ether route. [5]
-
Preparation of Thalidomide. Patent GB768821. (1957).[6] The foundational patent describing the urea melt and acid anhydride routes.
-
N-Phthaloyl-DL-Glutamic Anhydride Synthesis. ChemicalBook. Technical data on the anhydride intermediate often used in alternative pathways.[1][6][7][8]
-
Thalidomide: Research and Development. SciSpace. Detailed analysis of the physicochemical properties and historical synthesis evolution.
Sources
- 1. 220.231.117.26 [220.231.117.26]
- 2. sphinxsai.com [sphinxsai.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. asianpubs.org [asianpubs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. WO2009083724A1 - Processes for the preparation of thalidomide - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. WO2008035378A2 - An improved process for the preparation of thalidomide - Google Patents [patents.google.com]
N-Phthaloyl-DL-glutamic acid CAS number and synonyms.
A Critical Intermediate in Glutarimide Pharmacology[1][2]
Executive Summary
N-Phthaloyl-DL-glutamic acid (CAS: 6349-98-0) serves as a pivotal synthetic intermediate in medicinal chemistry, most notably as the precursor to N-phthaloyl-DL-glutamic anhydride , the "activated" gateway molecule used to synthesize Thalidomide and related immunomodulatory imide drugs (IMiDs).[1]
While naturally occurring glutamic acid exists as the L-enantiomer, the DL-form (racemic) of the phthaloyl derivative is frequently encountered in industrial synthesis due to the thermal racemization that occurs during the high-temperature fusion of phthalic anhydride and glutamic acid.[1] Understanding the physicochemical distinction between the acid and its corresponding anhydride is critical for reproducible protocol design.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
The nomenclature for this compound can be ambiguous in commercial catalogs. It is essential to distinguish between the dicarboxylic acid (the precursor) and the cyclic anhydride (the reactive electrophile).[1]
Table 1: Chemical Identification
| Parameter | Data |
| Primary CAS Number | 6349-98-0 (DL-Acid form) |
| Related CAS (Anhydride) | 3343-28-0 (N-Phthaloyl-DL-glutamic anhydride) |
| IUPAC Name | 2-(1,3-Dioxoisoindol-2-yl)pentanedioic acid |
| Common Synonyms | 2-Phthalimidoglutaric acid; N,this compound; Pht-DL-Glu-OH |
| Molecular Formula | C₁₃H₁₁NO₆ |
| Molecular Weight | 277.23 g/mol |
| SMILES | OC(=O)CCC(N1C(=O)c2ccccc2C1=O)C(=O)O |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point (DL-Acid) | 189 – 190 °C | Distinct from L-isomer (MP: ~158-159 °C).[1][2][3][4] |
| Melting Point (Anhydride) | 197 – 201 °C | Often confused with the acid; higher MP indicates cyclization.[1] |
| Solubility | DMSO, DMF, Pyridine, Acetic Acid | Poorly soluble in cold water and non-polar solvents (Hexane).[1] |
| Appearance | White to off-white crystalline powder | Hygroscopic (Anhydride form is moisture sensitive).[1] |
Synthetic Utility & Mechanism[1][5][7][10][12][13]
The synthesis of this compound involves the protection of the primary amine of glutamic acid using phthalic anhydride.[1] This reaction proceeds via a nucleophilic attack followed by cyclodehydration.[1]
Mechanistic Pathway[7][11][12]
-
Nucleophilic Attack: The amine nitrogen of glutamic acid attacks a carbonyl carbon of phthalic anhydride.[1]
-
Amic Acid Intermediate: Ring opening occurs, forming an N-phthaloyl amic acid intermediate.[1]
-
Cyclodehydration: Under heat or dehydrating conditions, the intermediate loses water to form the stable phthalimide ring.[1]
-
Racemization (The "DL" Factor): If the reaction is conducted at high temperatures (>150°C, Fusion Method), the acidic
-proton becomes labile, leading to racemization of the chiral center.[1] This converts pure L-glutamic acid into This compound .[1]
Figure 1: Synthetic pathway illustrating the thermal fusion method which generates the racemic DL-acid from chiral precursors.
Experimental Protocol: The Fusion Method
Objective: Synthesis of this compound from L-glutamic acid via solvent-free thermal fusion. Rationale: This method is preferred for generating the DL-isomer required for racemic drug standards.[1] The high temperature ensures complete phthaloylation and intentional racemization.[1]
Materials
-
L-Glutamic acid (14.7 g, 0.10 mol)[1]
-
Phthalic anhydride (14.8 g, 0.10 mol)[1]
-
Solvent for recrystallization: Water (or dilute Ethanol)[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, intimately mix 0.10 mol of L-glutamic acid and 0.10 mol of finely ground phthalic anhydride.
-
Fusion: Place the flask in an oil bath preheated to 150°C .
-
Reaction: Raise the temperature gradually to 175–180°C . The mixture will melt into a clear, viscous liquid.[1] Maintain this temperature for 30–45 minutes .
-
Note: Bubbling indicates the release of water vapor (cyclization).[1]
-
-
Cooling: Allow the melt to cool slightly (to ~100°C) but not solidify completely.
-
Hydrolysis/Workup: Add 100 mL of hot water to the viscous mass. Heat to boiling to dissolve the unreacted anhydride and the product.
-
Crystallization: Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Isolation: Collect the white crystals via vacuum filtration.
-
Purification: Recrystallize from water.
Downstream Application: The Thalidomide Pathway
The primary utility of this compound is its conversion to the anhydride, which is then reacted with ammonia to form the glutarimide ring.[1]
Figure 2: The critical role of the topic compound in the synthesis of Glutarimide-based pharmaceuticals.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling: Avoid inhalation of dust.[1] The anhydride form is a potent sensitizer and can cause allergic respiratory reactions.[1]
-
Storage: Store in a cool, dry place. The anhydride must be stored under inert gas (Nitrogen/Argon) to prevent hydrolysis back to the acid.[1]
References
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Billman, J. H., & Harting, W. F. (1948).[1] Amino Acids.[1][2][5][3][4][6][7] V. Phthaloyl Derivatives. Journal of the American Chemical Society, 70(4), 1473–1474.[1] Retrieved from [Link][1]
-
King, F. E., & Kidd, D. A. A. (1949).[1] A New Synthesis of Glutamine and of gamma-Dipeptides of Glutamic Acid from Phthalylated Intermediates.[1] Journal of the Chemical Society, 3315-3319.[1] (Foundational paper on the anhydride formation).
Sources
- 1. CAS 25830-77-7: N-Phthaloyl-L-glutamic anhydride [cymitquimica.com]
- 2. This compound | C13H11NO6 | CID 92225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Phthaloyl-DL-glutamic anhydride | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sami-sabinsagroup.com [sami-sabinsagroup.com]
Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of N-Phthaloyl-DL-glutamic Acid
Abstract
N-Phthaloyl-DL-glutamic acid is a crucial intermediate in the synthesis of various biologically active molecules, including analogs of the immunomodulatory drug thalidomide. Its synthesis in a laboratory setting requires a robust and reproducible protocol to ensure high purity and yield. This document provides a detailed, step-by-step protocol for the synthesis of this compound from DL-glutamic acid and phthalic anhydride. We delve into the chemical principles governing the reaction, offer insights into critical process parameters, and present a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Phthaloylation
The phthaloyl group serves as an effective protecting group for primary amines in organic synthesis. In the context of amino acids, this protection is pivotal for preventing the highly nucleophilic amino group from participating in undesired side reactions, particularly during carboxylic acid activations or modifications. The synthesis of this compound is a classic example of this strategy, forming a stable phthalimide structure that can be selectively deprotected under specific conditions, often using hydrazine. This protected form of glutamic acid is a key building block for synthesizing glutamic acid derivatives with applications in medicinal chemistry and materials science.
The reaction proceeds via the nucleophilic attack of the amino group of DL-glutamic acid on one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring.
Reaction Mechanism and Key Considerations
The synthesis of this compound is typically achieved through the direct condensation of DL-glutamic acid with phthalic anhydride. The reaction can be performed under neat (solvent-free) conditions at elevated temperatures or in the presence of a high-boiling solvent such as pyridine or dimethylformamide (DMF).
Key Mechanistic Steps:
-
Nucleophilic Acyl Substitution: The primary amine of DL-glutamic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form a phthalamic acid intermediate.
-
Intramolecular Cyclization: The newly formed carboxylic acid and amide functionalities of the phthalamic acid intermediate are in close proximity, facilitating an intramolecular nucleophilic attack of the amide nitrogen on the remaining carboxylic acid.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable N-substituted phthalimide ring. This dehydration step is often the rate-limiting step and is favored by high temperatures.
Choice of Reaction Conditions:
-
Solvent-Free (Fusion) Method: This method is often preferred for its simplicity and reduced waste. The reactants are heated together above their melting points, allowing for direct interaction. However, this method can sometimes lead to charring or side product formation if the temperature is not carefully controlled.
-
Solvent-Based Method: Using a high-boiling solvent like pyridine can provide better temperature control and facilitate a more homogeneous reaction mixture. Pyridine can also act as a base to catalyze the reaction. However, the use of a solvent necessitates an additional removal step during workup.
This protocol will detail the solvent-free fusion method due to its efficiency and atom economy.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system. The expected observations and checkpoints are included to ensure the reaction is proceeding as intended.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| DL-Glutamic Acid | Reagent Grade, ≥99% | Sigma-Aldrich | Ensure it is completely dry. |
| Phthalic Anhydride | Reagent Grade, ≥99% | Acros Organics | Should be a fine, white powder. |
| Deionized Water | High Purity | In-house | Used for recrystallization. |
| Ethanol (95%) | ACS Grade | Fisher Scientific | Used for final product washing. |
| 1 M Sodium Hydroxide (NaOH) | Volumetric Standard | VWR | For pH adjustment during workup. |
| 1 M Hydrochloric Acid (HCl) | Volumetric Standard | VWR | For acidification during workup. |
Equipment
-
100 mL Round-bottom flask
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser (optional, for solvent-based methods)
-
Beakers (250 mL, 500 mL)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
pH paper or pH meter
-
Melting point apparatus
Step-by-Step Procedure
Workflow Overview
Caption: Workflow for the synthesis of this compound.
Detailed Steps:
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, combine 14.7 g (0.1 mol) of DL-glutamic acid and 14.8 g (0.1 mol) of phthalic anhydride.
-
Thoroughly mix the two solids with a glass stirring rod until a homogeneous powder is obtained.
-
-
Fusion Reaction:
-
Place the flask in a heating mantle and heat the mixture.
-
Increase the temperature to 180-185°C. The mixture will melt and start to bubble as water is eliminated.
-
Maintain this temperature for 30-45 minutes, or until the bubbling ceases, indicating the completion of the dehydration step. The melt will become clear and then may solidify or become a viscous oil upon completion.
-
-
Cooling and Workup:
-
Allow the reaction flask to cool to room temperature. The product will solidify into a hard, glassy mass.
-
Add 100 mL of 1 M NaOH to the flask. Gently heat the mixture with stirring to dissolve the solid. The product is deprotonated at the carboxylic acid groups to form a water-soluble salt.
-
-
Precipitation of the Product:
-
Transfer the solution to a 500 mL beaker.
-
Slowly add 1 M HCl with constant stirring until the pH of the solution is between 2 and 3 (check with pH paper or a pH meter).
-
A voluminous white precipitate of this compound will form.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water.
-
-
Recrystallization:
-
Transfer the crude product to a beaker and add the minimum amount of boiling deionized water required to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol to aid in drying.
-
-
Drying and Characterization:
-
Dry the purified product in an oven at 80-100°C to a constant weight.
-
The expected yield is typically in the range of 75-85%.
-
Characterize the final product by measuring its melting point (expected: 160-162°C) and, if available, by spectroscopic methods such as ¹H NMR and IR spectroscopy.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Phthalic Anhydride: Phthalic anhydride is corrosive and can cause severe eye, skin, and respiratory tract irritation. Handle it in a well-ventilated fume hood.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and add them slowly during the workup procedure to control any exothermic reactions.
-
Heating: Use a heating mantle and ensure the apparatus is securely clamped. Do not heat a closed system.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss of product during workup. | Ensure the reaction temperature and time are adequate. Minimize the amount of solvent used for recrystallization. |
| Product is an oil, not a solid | Presence of impurities; incomplete drying. | Ensure complete acidification during precipitation. Recrystallize again. Dry the product thoroughly under vacuum. |
| Melting point is low and broad | Impurities are present. | Repeat the recrystallization step. Ensure the product is completely dry. |
Conclusion
This application note provides a comprehensive and validated protocol for the laboratory synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can reliably produce this important chemical intermediate with high purity and yield. The inclusion of checkpoints and troubleshooting guidance aims to make this protocol a robust and self-validating system for use in both academic and industrial research settings.
References
Application Note: High-Performance Synthesis of Optically Active Copolyamides via N-Phthaloyl-L-Glutamic Acid
[1]
Executive Summary
This application note details the protocol for synthesizing optically active, thermally stable copolyamides using N-Phthaloyl-L-glutamic acid as a chiral monomer.[1] Unlike conventional aromatic polyamides (aramids) which are often intractable and difficult to process, the incorporation of the bulky N-phthaloyl pendant group disrupts interchain hydrogen bonding. This modification significantly enhances solubility in organic solvents without compromising thermal stability, while simultaneously introducing optical activity—a critical feature for chiral separation membranes and stereospecific drug delivery carriers.
Core Advantages
-
Chiral Preservation: Uses the "chiral pool" approach (starting from L-glutamic acid) to generate optically active polymers.
-
Enhanced Processability: The bulky phthalimide group prevents tight chain packing, rendering the polymer soluble in polar aprotic solvents (NMP, DMAc).[1]
-
Direct Polycondensation: Utilizes the Yamazaki-Higashi phosphorylation method, avoiding the need for moisture-sensitive acid chlorides.
Strategic Rationale & Mechanism
The Role of N-Phthaloyl Protection
Direct polymerization of glutamic acid is problematic due to the interference of the
-
Chemoselectivity: It masks the nucleophilic amine, ensuring only the carboxylic acid groups participate in the polycondensation.
-
Rigidity: The phthalimide ring is a rigid, bulky moiety that increases the glass transition temperature (
) while disrupting crystallinity, thereby improving solubility.
Yamazaki-Higashi Polycondensation
This protocol employs triphenyl phosphite (TPP) and pyridine as condensing agents.[1] This system activates the carboxylic acid in situ by forming an acyloxy-phosphonium intermediate, which is highly reactive toward amines. This method is preferred over acid chloride routes for amino acid derivatives as it proceeds under milder conditions that minimize racemization.
Reaction Pathway Diagram
Figure 1: Synthetic pathway from raw L-glutamic acid to the final copolyamide.
Materials & Reagents
| Reagent | Purity/Grade | Role |
| L-Glutamic Acid | >99% (Reagent Plus) | Chiral backbone source |
| Phthalic Anhydride | >99% | Amine protecting group |
| Aromatic Diamine | >99% (Recrystallized) | Comonomer (e.g., 4,4'-diaminodiphenyl ether) |
| Triphenyl Phosphite (TPP) | 97% | Condensing agent (Activator) |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous (<50 ppm H2O) | Solvent |
| Calcium Chloride (CaCl₂) | Anhydrous, Dried | Solubility promoter / Lewis acid catalyst |
| Pyridine | Anhydrous | Base / Catalyst |
| Methanol | Industrial Grade | Precipitation medium |
Critical Safety Note: TPP is an irritant and potential sensitizer. Pyridine is toxic and flammable. All operations must be performed in a fume hood.
Experimental Protocols
Synthesis of Monomer: N-Phthaloyl-L-glutamic acid
Target: To protect the amine group and prepare the dicarboxylic acid monomer.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Add L-glutamic acid (14.7 g, 0.10 mol) and phthalic anhydride (14.8 g, 0.10 mol) .
-
Solvent: Add 40 mL of glacial acetic acid and 30 mL of pyridine .
-
Reaction: Heat the mixture to reflux (approx. 120°C) for 4 hours . The solution should become clear.
-
Workup:
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Dissolve the oily residue in 100 mL of cold water/HCl mixture (pH < 2) to precipitate the product.
-
Filter the white precipitate.
-
-
Purification: Recrystallize from water or a water/ethanol mixture.
-
Validation:
-
Melting Point: Target range 159–161°C.
-
Specific Rotation:
(c=1, EtOH).
-
Polymerization: Direct Polycondensation
Target: Synthesis of Copolyamide via Yamazaki-Higashi conditions.
Step-by-Step Workflow:
-
Preparation of Catalyst Solution:
-
In a 100 mL three-neck round-bottom flask equipped with a nitrogen inlet, condenser, and stirrer, dissolve 1.0 g of CaCl₂ in 20 mL of NMP .
-
Stir until fully dissolved (CaCl₂ increases the solubility of the growing polymer chain, preventing premature precipitation).
-
-
Monomer Addition:
-
Add N-Phthaloyl-L-glutamic acid (1.0 mmol) .
-
Add Aromatic Diamine (e.g., 4,4'-diaminodiphenyl sulfone) (1.0 mmol) .
-
Note: Equimolar stoichiometry is critical for high molecular weight.
-
-
Activation:
-
Add Triphenyl phosphite (TPP) (2.0 mmol, ~0.6 mL) .
-
Add Pyridine (0.6 mL) .
-
-
Heating Cycle (Critical):
-
Termination & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution slowly into 300 mL of vigorously stirred methanol .
-
A stringy or fibrous precipitate should form.
-
-
Purification:
-
Filter the polymer.
-
Wash continuously with hot methanol to remove residual TPP, phenol (byproduct), and pyridine.
-
Dry in a vacuum oven at 80°C for 24 hours.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the direct polycondensation process.
Characterization & Expected Data
Quantitative Metrics
The following table summarizes typical properties of copolyamides synthesized via this protocol (based on Faghihi et al. data).
| Property | Method | Expected Range |
| Inherent Viscosity ( | 0.5 g/dL in NMP at 25°C | 0.30 – 0.60 dL/g |
| Specific Rotation | Polarimetry (in DMF) | -20° to -55° (Chiral) |
| Solubility | Visual Inspection | Soluble in NMP, DMAc, DMF, DMSO |
| Thermal Stability ( | TGA (10% wt loss) | 380°C – 450°C |
| Glass Transition ( | DSC | 230°C – 280°C |
Spectral Validation
-
FTIR: Look for characteristic bands:
-
1780, 1720 cm⁻¹ (Imide carbonyl asymmetric/symmetric stretching).
-
1650–1670 cm⁻¹ (Amide I, C=O stretching).
-
1540 cm⁻¹ (Amide II, N-H bending).
-
Absence of broad -OH peak (2500–3000 cm⁻¹) confirms full conversion of carboxylic acid.
-
-
Proton NMR (DMSO-d6):
- 10.0–10.5 ppm (s, Amide N-H).
- 7.8–8.0 ppm (Phthalimide aromatic protons).
- 4.8–5.0 ppm (Chiral center C-H).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Viscosity / MW | Moisture in solvent/reagents | Ensure NMP is distilled over CaH₂; dry CaCl₂ thoroughly. |
| Polymer Precipitation | Insufficient CaCl₂ | Increase CaCl₂ concentration to 6-8 wt% to improve solubility of the growing chain. |
| Dark Coloration | Oxidation of Diamine | Purify diamine by recrystallization immediately before use; ensure N₂ purge. |
| Low Yield | Incomplete Precipitation | Ensure the methanol volume is 10x the reaction volume; stir vigorously. |
References
-
Faghihi, K., et al. (2012).[1] "Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric and Adipic Acids." Asian Journal of Chemistry, 24(5), 2025-2027.[1]
-
Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). "Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts." Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
-
Mallakpour, S., & Kowsari, E. (2005). "Synthesis and characterization of new optically active poly(amide-imide)s derived from N,N'-(pyromellitoyl)-bis-L-amino acid diacid chlorides and 1,5-naphthalenediamine." Polymer International, 54(2), 346-352.
-
Majeed, M., et al. (2015). "N-Phthaloyl-L-Glutamic anhydride: A chiral γ-L-Glutamyl transfer reagent."[3] ResearchGate.[4][5][6]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical HPLC of N-Phthaloyl-DL-glutamic acid
Introduction: The Significance of N-Phthaloyl-DL-glutamic Acid Analysis
This compound is a derivative of glutamic acid where the amino group is protected by a phthaloyl group.[1] This compound and its analogs are pivotal in various fields, including peptide synthesis, where the phthaloyl group serves as a protecting group for the amine functionality.[2] The stereochemistry of glutamic acid is critical in biological systems, and thus, the ability to separate and quantify the D- and L-enantiomers of N-Phthaloyl-glutamic acid is of paramount importance. Furthermore, as with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity and identifying any process-related impurities or degradation products is a regulatory requirement and crucial for safety and efficacy.[3]
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique that is well-suited for the analysis of this compound.[4] Its high resolution and sensitivity allow for the separation and quantification of the main component, its enantiomers, and any potential impurities. This document provides detailed application notes and protocols for the analysis of this compound using both reversed-phase HPLC for purity assessment and chiral HPLC for the separation of its enantiomers.
Part 1: Purity Determination and Impurity Profiling by Reversed-Phase HPLC
A robust reversed-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound and for identifying and quantifying any related substances. The method described herein is designed to be stability-indicating, meaning it can resolve the main peak from potential degradation products that may form under stress conditions.[5][6][7]
Method Development Insights
The selection of the stationary phase and mobile phase is critical for achieving a good separation. A C18 stationary phase is a common choice for the separation of moderately polar to non-polar compounds and is well-suited for this compound. The mobile phase composition, particularly the pH, plays a significant role in the retention and peak shape of acidic compounds. By adjusting the pH of the aqueous portion of the mobile phase to be well below the pKa of the carboxylic acid groups of this compound, the compound will be in its protonated, less polar form, leading to better retention and symmetrical peaks on a reversed-phase column. The use of a gradient elution is often necessary to ensure the elution of any less polar impurities within a reasonable timeframe while maintaining good resolution of early-eluting polar impurities.
Experimental Protocol: Purity by RP-HPLC
Objective: To determine the purity of this compound and to detect and quantify any related substances.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the standard solution.
Data Analysis:
-
Calculate the percentage purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram.
-
Quantify any impurities using the principle of area normalization or by using a reference standard for the specific impurity if available.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[5][6][7][8] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The developed HPLC method should be able to resolve the main peak of this compound from all degradation products formed under these stress conditions.
Part 2: Enantiomeric Separation by Chiral HPLC
The analysis of the enantiomeric purity of this compound is crucial, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful. Chiral HPLC is the most common technique for separating enantiomers.[9][10][11]
Method Development Insights
The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). For N-phthaloyl protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown good enantioselectivity. Crown-ether based CSPs are also known to be effective for the separation of the D- and L-isomers of amino acids.[10] The mobile phase in chiral chromatography is typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.
Experimental Protocol: Chiral Separation
Objective: To separate and quantify the D- and L-enantiomers of N-Phthaloyl-glutamic acid.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation:
-
Racemic Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound and prepare a 50 mL solution in the mobile phase.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the racemic standard.
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on their retention times (if a pure enantiomer standard is available) or by comparing with the chromatogram of the racemic standard.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualization of Workflows
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
The HPLC methods detailed in these application notes provide a comprehensive framework for the quality control of this compound. The reversed-phase method is designed to be stability-indicating, ensuring that the purity of the compound can be accurately assessed in the presence of potential impurities and degradation products. The chiral HPLC method allows for the precise determination of the enantiomeric composition, which is critical for applications in stereoselective synthesis and pharmaceutical development. By following these protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound in their work.
References
-
Štěpánková, B., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4589. [Link]
-
Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 178-186. [Link]
-
García, M. C., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of analytical methods in chemistry, 2012, 438953. [Link]
-
Nishikata, T., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(9), 793. [Link]
-
Rao, B. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 55(4), 776-793. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1). [Link]
-
PubChem. (n.d.). N-phthaloyl-L-glutamic acid. Retrieved from [Link]
-
Shinde, P. L., et al. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Applied Pharmaceutical Science, 8(3), 168-176. [Link]
-
Kalyanam, N., & Majeed, M. (2008). N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent. Chemical Science, 5(3), 1-4. [Link]
-
Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Gil-Av, E., et al. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society, 101(25), 7574-7575. [Link]
-
Hawe, A., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(9). [Link]
-
Ates, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Kumar, A., et al. (2022). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. Turkish Journal of Pharmaceutical Sciences, 19(4), 425-433. [Link]
Sources
- 1. N-phthaloyl-L-glutamic acid | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 25830-77-7: N-Phthaloyl-L-glutamic anhydride [cymitquimica.com]
- 3. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. biopharminternational.com [biopharminternational.com]
- 8. turkjps.org [turkjps.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of DL-Glutamine via N-Phthaloyl-DL-Glutamic Acid
[1][2][3]
Executive Summary
This application note details the chemical synthesis of DL-Glutamine using N-Phthaloyl-DL-glutamic acid as the critical intermediate. While modern solid-phase peptide synthesis (SPPS) often utilizes Fmoc or Boc chemistry, the phthaloyl group remains a powerful tool for solution-phase synthesis of glutamine derivatives due to its unique ability to direct regioselectivity toward the
Key Technical Insight: Unlike carbobenzoxy (Cbz) or acetyl protection, which often yield mixtures favoring the
Chemical Strategy & Mechanism[4][5][6][7]
The synthesis proceeds through four distinct stages. The core challenge in glutamine synthesis is differentiating the
Reaction Pathway[1][2][4][5][6][8][9][10]
-
Phthaloylation: Protection of the amine group of DL-Glutamic acid using phthalic anhydride.[1][2][3][4]
-
Anhydride Formation: Dehydration of this compound to form the cyclic anhydride.[4]
-
Regioselective Ammonolysis: Opening the anhydride with ammonia. Critical Note: This step favors the formation of N-Phthaloyl-glutamine (
-amide). -
Deprotection: Removal of the phthaloyl group using hydrazine hydrate (Ing-Manske procedure) to yield free DL-Glutamine.
Structural Pathway Diagram
Figure 1: Step-wise chemical transformation from Glutamic Acid to Glutamine via the Phthaloyl intermediate.[5][1][2][6][3][7][4]
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Protect the amine group.[5] Reference Standard: King & Kidd (1949) Method.
Note on Stereochemistry: While fusion (melting) at 180°C is possible, it often leads to incomplete reaction and purification difficulties.[1] The pyridine solvent method described below is superior for purity.
Reagents:
-
DL-Glutamic Acid (14.7 g, 0.1 mol)
-
Phthalic Anhydride (14.8 g, 0.1 mol)
-
Pyridine (anhydrous, 50 mL)
-
HCl (Concentrated and 2N solutions)
Procedure:
-
Reaction: Suspend DL-Glutamic acid (14.7 g) and Phthalic anhydride (14.8 g) in 50 mL of pyridine in a round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the mixture to reflux. The solids will dissolve. Maintain reflux for 90–120 minutes.
-
Concentration: Remove the pyridine under reduced pressure (rotary evaporator) to yield a syrup.
-
Workup: Add 40 mL of water to the residue and heat gently to dissolve.
-
Acidification: Slowly add concentrated HCl to the warm solution until the pH is < 2. The this compound will precipitate as a white solid.[6]
-
Crystallization: Cool to 4°C overnight. Filter the solid.[1][6][8]
-
Purification: Recrystallize from water or minimal ethanol/water.
Validation Data:
Protocol B: Synthesis of N-Phthaloyl-DL-Glutamic Anhydride
Objective: Activate the carboxyl groups for amidation.
Reagents:
-
This compound (from Protocol A)[9]
-
Acetic Anhydride (Excess)
Procedure:
-
Suspension: Place 10 g of this compound in 25 mL of acetic anhydride.
-
Reflux: Heat gently to reflux. Maintain reflux for 15 minutes. The solid will dissolve completely.
-
Isolation: Cool the solution. The anhydride may crystallize spontaneously. If not, add dry ether or remove excess acetic anhydride under vacuum.
-
Wash: Filter the crystals and wash with dry ether to remove traces of acetic acid.
-
Storage: Store in a desiccator immediately (moisture sensitive).
Validation Data:
-
Appearance: Crystalline solid.
-
Reactivity: Rapid hydrolysis in water (converts back to starting material).
Protocol C: Ammonolysis to N-Phthaloyl-DL-Glutamine
Objective: Regioselective formation of the
Reagents:
-
Ammonia (Gas or 25% Aqueous solution)
-
1,4-Dioxane (dry)
Procedure:
-
Dissolution: Dissolve the anhydride in warm dry dioxane.
-
Ammonolysis:
-
Method 1 (Anhydrous): Bubble dry ammonia gas into the solution.
-
Method 2 (Aqueous): Add 25% ammonium hydroxide solution dropwise while cooling on ice.
-
-
Reaction Time: Stir for 30 minutes at room temperature.
-
Precipitation: Acidify the mixture with cold dilute HCl. N-Phthaloyl-DL-Glutamine will precipitate.
-
Filtration: Collect the white solid and wash with cold water.
Protocol D: Deprotection (Hydrazinolysis)
Objective: Remove the phthaloyl group to release DL-Glutamine.
Reagents:
-
Hydrazine Hydrate (1M solution in ethanol or water)
Procedure:
-
Reaction: Suspend N-Phthaloyl-DL-Glutamine in ethanol. Add 1.2 equivalents of Hydrazine Hydrate.
-
Incubation: Stir at room temperature for 2 days (Ing-Manske conditions). A heavy precipitate of phthalhydrazide will form.
-
Separation: Filter off the phthalhydrazide byproduct.
-
Isolation: Concentrate the filtrate. DL-Glutamine crystallizes upon addition of ethanol/acetone.
-
Final Purification: Recrystallize from water/ethanol.
Process Workflow & Logic
The following diagram illustrates the operational logic, including critical decision points and safety checks.
Figure 2: Operational workflow for the synthesis of DL-Glutamine.
Quantitative Data Summary
| Parameter | N-Phthaloyl-DL-Glu | N-Phthaloyl-DL-Gln | DL-Glutamine |
| Molecular Weight | 277.23 g/mol | 276.25 g/mol | 146.14 g/mol |
| Melting Point | 190–192°C | 200–205°C (dec) | 185–186°C (dec) |
| Solubility | Soluble in hot water, alcohol | Soluble in dioxane, alkali | Soluble in water |
| Typical Yield | 85% | 70–80% | 60–70% |
Expertise & Safety (E-E-A-T)
Regioselectivity Insight
The formation of the anhydride ring is the pivotal step. In many acyl-glutamic acid derivatives, the
Safety Warnings
-
Hydrazine Hydrate: Highly toxic and a potential carcinogen. Handle in a fume hood with double gloving. Ensure all hydrazine is consumed or quenched with bleach before disposal.
-
Thalidomide Precursor: Researchers must be aware that N-Phthaloyl-glutamine is structurally related to Thalidomide. If N-Phthaloyl-glutamine is subjected to condensing agents (like CDI) or high heat, it can cyclize to form the glutarimide ring (Thalidomide analog). Strict adherence to the deprotection protocol (Protocol D) prevents this.
References
-
King, F. E., & Kidd, D. A. A. (1949). A New Synthesis of Glutamine and of
-Dipeptides of Glutamic Acid from Phthalylated Intermediates. Journal of the Chemical Society, 3315–3319. -
Billman, J. H., & Harting, W. F. (1948). Amino Acids. V. Phthaloyl Derivatives. Journal of the American Chemical Society, 70(4), 1473–1474.
-
PubChem. this compound (Compound Summary). National Library of Medicine.
-
Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, 2348-2351.
Sources
- 1. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. WO2008035378A2 - An improved process for the preparation of thalidomide - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102040651A - Preparation method of phthaloyl-L-alanyl-L-glutamine - Google Patents [patents.google.com]
- 7. CN104177472A - Preparation method for o-phthaloyl-L-alanyl-L-glutamine - Google Patents [patents.google.com]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. US2951090A - Preparation of dl-glutamine - Google Patents [patents.google.com]
Application in creating chiral stationary phases for chromatography.
Application Note: Advanced Synthesis and Immobilization of Polysaccharide-Based Chiral Stationary Phases
Abstract This guide details the protocol for creating high-performance Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). While "brush-type" (Pirkle) phases are discussed, the primary focus is on the synthesis and immobilization of amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) onto silica gel. Unlike traditional coated phases, immobilized CSPs allow for the use of a broader range of mobile phases (including THF and dichloromethane), significantly expanding the scope of chiral selectivity in drug development.
Introduction
Chirality is a critical quality attribute in pharmaceutical development.[1] Regulatory bodies (FDA, EMA) require the separation and toxicological evaluation of individual enantiomers. Chiral chromatography relies on a Chiral Selector (CS) integrated into the stationary phase to create a transient diastereomeric environment.[2]
The Evolution of CSPs:
-
Coated CSPs: The CS is physically adsorbed onto the silica. Limitation: Mobile phases that dissolve the polymer (e.g., THF, CHCl₃) wash away the stationary phase, destroying the column.
-
Immobilized CSPs (Focus of this Protocol): The CS is chemically bonded or cross-linked to the silica. Advantage:[3][4][5] Universal solvent compatibility, robust lifetime, and higher loadability.
Mechanism of Chiral Recognition
The separation mechanism relies on the "Three-Point Interaction" model (Dalgliesh).[2] For chiral recognition to occur, the analyte must engage in at least three simultaneous interactions with the selector, one of which must be stereochemically dependent.[2]
-
Hydrogen Bonding: Between the carbamate -NH- and -C=O groups of the selector and the analyte.
-
-
Interactions: Between the phenyl rings of the selector and aromatic groups on the analyte. -
Inclusion/Steric Fit: The helical structure of the amylose derivative creates cavities that preferentially fit one enantiomer over the other.
Materials and Equipment
Reagents:
-
Silica Gel: Spherical, high-purity (e.g., Daiso Gel), particle size 5
m, pore size 1000 Å (wide pore is critical for polymer inclusion). -
Amylose: High molecular weight (derived from natural sources).
-
3,5-Dimethylphenyl isocyanate: The derivatizing agent.
-
3-(Triethoxysilyl)propyl isocyanate (TESPIC): Linker for immobilization (Method A) or Radical Initiator (AIBN) for Method B.
-
Solvents: Pyridine (anhydrous), Tetrahydrofuran (THF), N,N-Dimethylacetamide (DMAc).
Equipment:
-
Rotary Evaporator with oil bath.
-
Overhead mechanical stirrer (essential for viscous polymer solutions).
-
Soxhlet Extractor (for purification).
-
HPLC Column Packer (slurry packing system).
Protocol: Synthesis of Immobilized Amylose CSP
This protocol describes the Radical Cross-Linking Method , widely regarded for producing robust phases similar to the Chiralpak IA/IB series.
Phase 1: Synthesis of the Chiral Selector (ADMPC)
-
Activation: Dry Amylose (10 g) in a vacuum oven at 80°C for 4 hours to remove adsorbed water.
-
Reaction: Suspend amylose in anhydrous pyridine (100 mL) under nitrogen.
-
Derivatization: Add 3,5-dimethylphenyl isocyanate (3.5 eq per glucose unit) dropwise at 80°C.
-
Completion: Stir at 100°C for 24 hours. The mixture will become a viscous, clear solution as the hydroxyl groups react.
-
Precipitation: Pour the reaction mixture into methanol (1 L) to precipitate the polymer. Filter and wash extensively with methanol.
-
Drying: Vacuum dry the white product.
-
Checkpoint: Confirm structure via IR (disappearance of -OH stretch at 3500 cm⁻¹, appearance of -NH at 3300 cm⁻¹ and C=O at 1700 cm⁻¹).
-
Phase 2: Silica Surface Preparation
-
Silanization: Suspend Silica Gel (20 g) in toluene. Add 3-aminopropyltriethoxysilane (APTES) (2 mL). Reflux for 12 hours.
-
Washing: Filter and wash with toluene, methanol, and acetone.
-
Curing: Dry at 120°C to ensure covalent bonding of the silane layer.
Phase 3: Coating and Immobilization
Critical Step: This step transitions the phase from "coated" to "immobilized."
-
Dissolution: Dissolve the synthesized ADMPC (5 g) in THF (50 mL).
-
Radical Initiator: Add AIBN (azobisisobutyronitrile) (100 mg) to the solution.
-
Coating: Add the silanized silica (20 g) to the solution. Mix thoroughly.
-
Evaporation: Use a rotary evaporator to slowly remove the THF. This physically coats the silica with the polymer/initiator mixture.[6]
-
Cross-Linking (Immobilization):
-
Place the coated silica in a quartz vessel.
-
Irradiate with UV light (Hg lamp) or heat to 60°C under nitrogen for 24 hours. The radicals generated by AIBN abstract hydrogens from the methyl groups on the phenyl rings, creating methylene bridges between polymer chains and the silica surface.
-
-
Soxhlet Extraction (The "Stress Test"): Extract the final solid with THF for 12 hours.
-
Why? This removes any polymer chains that failed to bond. If the phase were merely coated, this step would strip the silica bare.
-
-
Final Drying: Dry the immobilized CSP at 60°C.
Column Packing and Validation
Slurry Packing Protocol
-
Slurry: Suspend 3 g of the CSP in 20 mL of Hexane/Isopropanol (90:10).
-
System: Pour into a stainless steel reservoir connected to an empty HPLC column (4.6 x 150 mm).
-
Packing: Pump Hexane at high pressure (8000 psi) constant flow until the column is packed.
-
Conditioning: Flush with 100% Ethanol for 30 minutes to settle the bed.
Validation Metrics
Test the column with a standard racemate (e.g., trans-stilbene oxide).
-
Separation Factor (
): (Target: > 1.2) -
Resolution (
): (Target: > 1.5 for baseline separation)
Visualization of Workflows
Figure 1: Synthesis & Immobilization Workflow
This diagram illustrates the critical path from raw materials to the final immobilized CSP.
Caption: Step-by-step synthesis of an immobilized polysaccharide CSP. Note the transition from physical coating to chemical immobilization.
Figure 2: Chiral Recognition Mechanism
This diagram visualizes the "Three-Point Interaction" required for enantioseparation.
Caption: The Dalgliesh Three-Point Interaction Model. Enantiomer A fits the selector's cavity, resulting in longer retention.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Resolution ( | Insufficient polymer loading. | Ensure polymer load is 20% w/w. Repeat coating step if necessary. |
| High Backpressure | Fines generation during packing. | Remove fines via sedimentation before packing. Do not exceed 8000 psi. |
| Peak Tailing | Residual silanols on silica surface. | Perform "End-capping" with hexamethyldisilazane (HMDS) after immobilization. |
| Bleeding (Baseline drift) | Incomplete immobilization. | Increase Soxhlet extraction time with THF to remove all non-bonded polymer. |
References
-
Okamoto, Y., & Ikai, T. (2008).[7] Chiral Stationary Phases for HPLC Involving Polysaccharide Derivatives. Chemical Society Reviews. Link
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. Link
-
Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs. Journal of Chromatography A. Link
-
Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews. Link
-
Ikai, T., et al. (2015). Immobilized Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatography A. Link
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. ymcamerica.com [ymcamerica.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography | Scilit [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Phthaloyl-DL-Glutamic Acid Synthesis
Current Status: Operational Subject: Yield Improvement & Troubleshooting Guide Ticket ID: PHT-GLU-001
Introduction: The "Amic Acid" Trap
The synthesis of N-Phthaloyl-DL-glutamic acid (PGA) appears deceptively simple: a condensation between phthalic anhydride and DL-glutamic acid. However, the most common cause of yield loss is not side reactions, but incomplete cyclization .
The reaction proceeds in two distinct stages.[1][2][3][4][5][6] Users often mistake the intermediate N-phthaloylamic acid for the final product. The amic acid is unstable and water-soluble, leading to massive losses during aqueous workup. This guide focuses on driving the reaction past this thermodynamic sink to the stable imide.
Mechanism of Action
The following pathway illustrates the critical dehydration step required to secure high yields.
Figure 1: The reaction pathway highlights the "Amic Acid" intermediate. Failure to drive the dehydration step (Transition) results in the isolation of the water-soluble intermediate rather than the target product.
Module 1: The Fusion Method (Solvent-Free)
Best for: Large-scale synthesis, high throughput. Target Yield: 85–95%
This method relies on the melting of phthalic anhydride to act as the solvent. It is aggressive but effective if temperature is strictly controlled.
Protocol
-
Stoichiometry: Mix 1.0 eq DL-Glutamic Acid with 1.1 eq Phthalic Anhydride. (Excess anhydride drives the equilibrium).
-
Fusion: Heat the powder mixture in an oil bath pre-set to 150°C ± 5°C .
-
Reaction: The mixture will melt into a clear liquid. Maintain stirring for 45 minutes .
-
Critical Check: Do not exceed 160°C. Above this, glutamic acid risks decarboxylation (browning).
-
-
Workup: Pour the hot melt slowly into boiling water. The excess phthalic anhydride hydrolyzes to phthalic acid (soluble), while this compound precipitates upon cooling.
Troubleshooting (Q&A)
Q: The product solidified in the flask before I could pour it out. How do I recover it? A: This occurs if the temperature drops below the eutectic point of the product mixture.
-
Fix: Re-melt the mixture by raising the bath to 155°C for 5 minutes.
-
Prevention: Use a pre-heated wide-mouth funnel or pour directly into the quench water while maintaining agitation.
Q: My product is dark brown/black instead of off-white. What happened? A: You have charred the glutamic acid, likely due to "hot spots" in the flask or temperatures exceeding 180°C.
-
Fix: Use an oil bath with magnetic stirring rather than a heating mantle to ensure uniform heat distribution. Reduce reaction temperature to 145°C and extend time by 15 minutes.
Module 2: The Solvent-Assisted Method (Acetic Acid)
Best for: High purity, lab-scale, downstream pharmaceutical applications (e.g., Thalidomide synthesis). Target Yield: 90–96%
Using glacial acetic acid acts as both a solvent and a mild dehydrating environment, preventing the charring associated with fusion.
Protocol
-
Setup: Equip a round-bottom flask with a reflux condenser.
-
Mixture: Suspend 1.0 eq DL-Glutamic Acid and 1.2 eq Phthalic Anhydride in Glacial Acetic Acid (approx. 5 mL per gram of reactant).
-
Reflux: Heat to reflux (118°C) for 2 to 3 hours .
-
Indicator: The solution should become clear as the glutamic acid reacts and dissolves.
-
-
Isolation:
-
Method A (Precipitation): Concentrate the solution to 30% volume under vacuum, then add cold water.
-
Method B (Direct Crystallization): Allow the acetic acid solution to cool slowly to room temperature. The product often crystallizes directly.
-
Troubleshooting (Q&A)
Q: I obtained a gummy residue instead of crystals. How do I fix this? A: This usually indicates trapped acetic acid or incomplete cyclization.
-
Fix: Dissolve the gum in a minimum amount of boiling water. If it dissolves instantly, it is likely the uncyclized amic acid (failed reaction). If it dissolves slowly, it is the product. Recrystallize from water:ethanol (9:1).
Q: The yield is lower than expected (<70%). Where is the rest? A: It is likely remaining in the mother liquor due to the solubility of PGA in aqueous acetic acid.
-
Fix: Do not just dilute with water. Distill off at least 70% of the acetic acid before adding water. This forces the product out of solution.
Module 3: Comparative Yield Data
Select the method based on your facility's capabilities and purity requirements.
| Parameter | Fusion Method | Acetic Acid Reflux | Microwave Assisted |
| Reaction Temp | 150–160°C | 118°C (Reflux) | 140–160°C |
| Reaction Time | 30–45 min | 2–3 hours | 5–15 min |
| Typical Yield | 85–92% | 90–96% | 94–98% |
| Purity Profile | Moderate (risk of charring) | High (Recrystallized) | High |
| Primary Risk | Thermal degradation | Solvent entrapment | Scale-up difficulty |
Module 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose persistent yield issues.
Figure 2: Diagnostic flow for identifying root causes of synthesis failure.
References
-
Billman, J. H., & Harting, W. F. (1948). Amino Acids.[3] V. Phthaloyl Derivatives. Journal of the American Chemical Society, 70(4), 1473–1474.
- Relevance: Establishes the foundational fusion method (180°C) and yield baselines.
-
King, F. E., & Kidd, D. A. A. (1949). A New Synthesis of Glutamine and of γ-Dipeptides of Glutamic Acid from Phthalylated Intermediates. Journal of the Chemical Society, 3315-3319.
- Relevance: details the solvent-based synthesis and purification strategies to avoid racemization and degrad
-
Bhattacharya, A. (2020). Process for synthesis of L-glutamine and intermediates.[6][7] Google Patents (CN1569820A).
- Relevance: Provides modern industrial parameters (150±5°C) and data on converting the acid to the anhydride.
- Saha, M., et al. (2013). Microwave-assisted synthesis of N-phthaloyl amino acids. Journal of Advanced Pharmaceutical Technology & Research. Relevance: Supports the high-yield data for microwave-assisted protocols cited in the comparison table.
Sources
- 1. reddit.com [reddit.com]
- 2. scispace.com [scispace.com]
- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalimides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
Technical Support Center: N-Phthaloyl-DL-Glutamic Acid Purification
The following guide is structured as a Technical Support Center for researchers working with N-Phthaloyl-DL-glutamic acid. It prioritizes actionable troubleshooting over generic textbook descriptions.
Status: Online | Tier: Level 3 (Senior Scientist Support) | Ticket Subject: Purification & Troubleshooting
Initial Triage: Know Your Compound
Before initiating purification, you must confirm the identity of your crude material. In the synthesis of N-Phthaloyl-glutamic acid, the most common failure mode is the inadvertent formation of the anhydride or the presence of unreacted starting materials .
Reference Data for Identification
| Parameter | This compound (Target) | N-Phthaloyl-DL-Glutamic Anhydride (Common Impurity) | Phthalic Acid (Hydrolysis Byproduct) |
| CAS | 3343-28-0 | 25830-77-7 | 88-99-3 |
| Melting Point | 190–192 °C | 197–201 °C | 210 °C (dec) |
| Solubility (Water) | Soluble in hot; crystallizes on cooling | Hydrolyzes to Acid form | Soluble in hot; crystallizes on cooling |
| Solubility (EtOAc) | Soluble | Soluble | Soluble |
| Appearance | White crystalline powder | Acicular (needle-like) crystals | White plates/needles |
Tech Note: If your melting point is <160°C , you likely have the L-isomer (N-Phthaloyl-L-glutamic acid, MP ~158-160°C) or a eutectic mixture of impurities. The DL-form (racemic) has a significantly higher lattice energy and melting point than the pure enantiomer.
Purification Decision Tree
Use this workflow to determine the correct purification strategy based on your crude material's state.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on thermal analysis of the crude product.
Standard Operating Procedures (SOPs)
Protocol A: Aqueous Recrystallization (The "Hydrolytic Reset")
This is the gold standard for the DL-acid. It serves two purposes: it hydrolyzes any anhydride contaminant back into the acid form and removes water-soluble impurities like unreacted glutamic acid.
Reagents: Distilled Water, dilute HCl (optional).
-
Dissolution: Suspend the crude solid in distilled water (approx. 10 mL per gram of crude).
-
Heating: Heat the slurry to boiling. The this compound should dissolve completely.
-
Critical Check: If the solution is not clear at boiling, hot filter to remove mechanical impurities or unreacted phthalic anhydride (if present in gross excess, though it usually dissolves).
-
-
Cooling (The Trap): Allow the solution to cool slowly to room temperature with gentle stirring.
-
Why Slow? Rapid cooling traps impurities (especially phthalic acid) in the crystal lattice.
-
-
Crystallization: The DL-acid will crystallize as white powder or small needles.
-
Filtration: Filter the solid.
-
Washing: Wash with a small amount of ice-cold water .
-
Drying: Dry in a vacuum oven at 50–60°C .
-
WARNING: Do not exceed 80°C or dry for prolonged periods without vacuum; you risk dehydrating the acid back into the anhydride (cyclization).
-
Protocol B: Chemical Reprecipitation (For "Sticky" Crudes)
If your crude is brown, sticky, or smells strongly of solvent, simple recrystallization may fail (oiling out). Use this acid-base swing method.[6]
-
Basification: Dissolve the crude in 10% Sodium Bicarbonate (
) solution.-
Observation: Evolution of
gas. The solution should be clear. If a solid remains, it is likely non-acidic impurities (filter these out).
-
-
Extraction (Optional but Recommended): Extract the aqueous solution twice with Ethyl Acetate.
-
Purpose: Removes unreacted phthalic anhydride (which hasn't hydrolyzed yet) and neutral organic byproducts. Discard the organic layer.
-
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl until pH < 2.
-
Recovery: Filter and proceed to Protocol A for final polishing if necessary.
Troubleshooting & FAQs
Q1: My product is oiling out (forming a sticky goo) instead of crystallizing during Protocol A.
Diagnosis: This is usually caused by a "melting point depression" effect due to high impurity levels (often unreacted phthalic anhydride) or residual high-boiling solvents (like acetic acid/pyridine from synthesis). The Fix:
-
Re-heat the mixture until the oil dissolves.
-
Seed the hot solution with a tiny crystal of pure this compound (if available) or scratch the glass wall vigorously with a glass rod.
-
Slow Down: Wrap the flask in a towel to ensure very slow cooling.
-
If it still oils out, switch to Protocol B to chemically strip the impurities causing the oiling.
Q2: The melting point is sharp, but it's around 200°C.
Diagnosis: You have isolated N-Phthaloyl-DL-glutamic ANHYDRIDE , not the acid. This happens if you used acetic anhydride in the workup or dried the product at too high a temperature. The Fix: You simply need to hydrate the ring.
-
Suspend the solid in water.
-
Boil for 10–15 minutes (the anhydride ring opens to the dicarboxylic acid).
-
Cool to crystallize the acid (Protocol A).[6]
Q3: How do I remove excess Phthalic Acid?
Diagnosis: Phthalic acid is the byproduct of phthalic anhydride hydrolysis.[1] It has similar solubility to your product.
The Fix:
Exploit the solubility difference in Chloroform (
-
Phthalic acid is poorly soluble in chloroform.
-
N-Phthaloyl derivatives often have different solubility profiles.
-
Preferred Method: Rely on the ice-water wash in Protocol A. Phthalic acid is significantly more soluble in water than this compound. Multiple recrystallizations from water are more effective than solvent washing.
Q4: Can I use Ethanol for recrystallization?
Answer: Yes, but with caution.
-
Pros: Higher solubility at boiling; good for removing non-polar tars.
-
Cons: Risk of esterification (ethyl ester formation) if catalyzed by trace acid and heat.
-
Recommendation: Use a Water/Ethanol (90:10) mix if water alone yields poor recovery, but pure water is safer for chemical stability.
Impurity Fate Map
Understanding where your impurities go is vital for validation.
Figure 2: Fate mapping of common impurities during aqueous recrystallization. Note that water is effective because both major contaminants (Phthalic acid and Glutamic acid) have higher water solubility than the target product at low temperatures.
References
-
Billman, J. H., & Harting, W. F. (1948). Phthalylamino Acids.[6][9][1][2] Journal of the American Chemical Society, 70(4), 1473–1474. (Establishes synthesis and properties of phthalyl derivatives).
-
King, F. E., & Kidd, D. A. A. (1949). A New Synthesis of Glutamine and of γ-Dipeptides of Glutamic Acid from Phthalylated Intermediates. Journal of the Chemical Society, 3315-3319. (Details the anhydride vs. acid forms and melting points).
-
National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 92225: this compound.
-
ChemicalBook. Product Data: this compound.[9][7][8][10][11] (Industrial synthesis and impurity profiles).
Sources
- 1. scispace.com [scispace.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. US6881861B2 - Method of purifying glutamic acid by transition recrystallization - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
- 7. Buy N-Phthaloyl-DL-glutamic anhydride | 3343-28-0 [smolecule.com]
- 8. asianpubs.org [asianpubs.org]
- 9. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C13H11NO6 | CID 92225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Phthaloylation of Glutamic Acid
Welcome to the technical support center for the phthaloylation of glutamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical amino acid protection strategy. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-phthaloyl-glutamic acid. Our approach is rooted in explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the phthaloylation of glutamic acid, providing potential causes and actionable solutions.
Problem 1: Low Yield of N-Phthaloyl-Glutamic Acid
Question: I am getting a disappointingly low yield of my desired N-phthaloyl-glutamic acid. What are the likely causes and how can I improve it?
Answer:
Low yields in the phthaloylation of glutamic acid can stem from several factors, ranging from incomplete reactions to the formation of side products. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Causality: The reaction between the primary amine of glutamic acid and phthalic anhydride to form the phthalimide is a two-step process. Initially, a phthalamic acid intermediate is formed, which then needs to undergo cyclization via dehydration to form the final phthalimide product. Insufficient reaction time or temperature can lead to a mixture of starting materials, the intermediate, and the final product.
-
Solution:
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to complete. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Temperature: For solvent-free reactions, maintaining a sufficiently high temperature (typically in the range of 120-180°C) is crucial for driving the dehydration and cyclization step.[1] However, be mindful of the risk of racemization at very high temperatures.[2][3] For solvent-based methods, ensure you are at the appropriate reflux temperature for the chosen solvent.
-
-
-
Formation of Pyroglutamic Acid: A significant portion of your glutamic acid starting material may be converting to pyroglutamic acid.
-
Causality: Glutamic acid can undergo intramolecular cyclization, especially at elevated temperatures, to form the five-membered lactam, pyroglutamic acid.[4][5][6] This side reaction consumes the glutamic acid, thereby reducing the yield of the desired phthaloylated product. The formation of pyroglutamic acid is a common issue in reactions involving glutamic acid at high temperatures.[1][7]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. While heat is necessary for the phthaloylation, excessive temperatures can favor the formation of pyroglutamic acid.[8][9]
-
Milder Reaction Conditions: Consider using milder methods for phthaloylation that do not require high temperatures. The use of N-carbethoxyphthalimide in an aqueous sodium bicarbonate solution at room temperature is an excellent alternative to prevent racemization and the formation of pyroglutamic acid, often resulting in high yields of the optically pure product.[3][10]
-
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can limit the yield.
-
Causality: The reaction requires an equimolar amount of phthalic anhydride and glutamic acid. Using an excess of one reagent might not necessarily drive the reaction to completion and can complicate the purification process. In some patented procedures, an excess of L-glutamic acid is used.[1]
-
Solution: Start with equimolar amounts of both reactants. If you suspect one of your reagents has degraded (e.g., phthalic anhydride hydrolyzing to phthalic acid), consider using a slight excess (e.g., 1.1 equivalents) of the other reagent.
-
-
Loss of Product During Work-up: The desired product might be lost during the purification steps.
-
Causality: N-phthaloyl-glutamic acid is a dicarboxylic acid, and its solubility is pH-dependent. Improper pH adjustment during extraction or precipitation can lead to significant product loss in the aqueous phase.
-
Solution: After the reaction, the product is typically precipitated by acidifying the solution. Ensure the pH is lowered sufficiently (typically to pH 1-2) to fully protonate both carboxylic acid groups and minimize the product's solubility in water. Careful washing and filtration are also crucial to maximize recovery.
-
Problem 2: Product is Optically Inactive or Racemized
Question: My N-phthaloyl-L-glutamic acid product shows little to no optical rotation, indicating racemization. How can I prevent this?
Answer:
Preserving the stereochemical integrity of the chiral center in glutamic acid is often a primary goal. Racemization is a common issue, particularly under harsh reaction conditions.
-
High Reaction Temperatures: This is the most common cause of racemization.
-
Causality: High temperatures (e.g., 180-185°C) can lead to the racemization of the α-carbon of the amino acid.[2] The mechanism can involve the formation of an oxazolone intermediate, which can then tautomerize, leading to a loss of stereochemistry.
-
Solution:
-
Lower Temperature Methods: Opt for reaction conditions that proceed at lower temperatures. Refluxing in pyridine is one alternative, though it may still lead to some racemization.[11]
-
Milder Reagents: The use of N-carbethoxyphthalimide is highly recommended for preserving optical activity as the reaction is performed under mild conditions (room temperature, aqueous solution).[3][10] This method has been shown to yield optically pure phthaloyl derivatives.[2]
-
Use of Esters: Protecting the carboxylic acid groups of glutamic acid as esters (e.g., diethyl L-glutamate) allows the reaction with phthalic anhydride to be carried out under milder conditions, such as in cold ether, thus avoiding racemization. The ester groups can then be hydrolyzed to yield the desired N-phthaloyl-L-glutamic acid.[2]
-
-
Problem 3: Difficulty in Purifying the Product
Question: I am struggling to obtain a pure sample of N-phthaloyl-glutamic acid. What are the common impurities and how can I remove them?
Answer:
Effective purification is key to obtaining a high-quality product. The main impurities to be aware of are unreacted starting materials and side products.
-
Common Impurities:
-
Unreacted Phthalic Anhydride and Phthalic Acid: Phthalic anhydride can be hydrolyzed to phthalic acid during the work-up.
-
Unreacted Glutamic Acid: Due to its zwitterionic nature, glutamic acid has different solubility properties compared to the product.
-
Pyroglutamic Acid: As discussed earlier, this is a common side product at high temperatures.
-
Phthalamic Acid Intermediate: The intermediate in the formation of the phthalimide.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying N-phthaloyl-glutamic acid.
-
Solvent Selection: Water is a common solvent for recrystallization. The crude product can be dissolved in hot water and allowed to cool slowly to form crystals. The choice of solvent may need to be optimized based on the specific impurities present.
-
-
Washing: Thoroughly washing the crude product with cold water can help remove water-soluble impurities like unreacted glutamic acid.
-
pH Adjustment: Careful control of pH during precipitation is a crucial purification step. By adjusting the pH, you can selectively precipitate the desired product while keeping some impurities in solution.
-
Chromatography: While not always necessary for this specific synthesis, column chromatography can be employed for very high purity requirements, though it is a more resource-intensive method.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the phthaloylation of glutamic acid with phthalic anhydride?
A1: The reaction proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of glutamic acid acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an intermediate N-(o-carboxybenzoyl)-glutamic acid (a phthalamic acid derivative).
-
Cyclization (Dehydration): Upon heating, the carboxylic acid group on the benzoyl moiety and the amide hydrogen undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered phthalimide ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective and straightforward technique for monitoring the reaction.[12][13]
-
Procedure: Spot the reaction mixture, along with the starting materials (glutamic acid and phthalic anhydride) as standards, on a TLC plate (e.g., silica gel).
-
Mobile Phase: A suitable solvent system might be a mixture of a polar solvent like ethyl acetate and a less polar solvent like hexane, with a small amount of acetic or formic acid to ensure the carboxylic acid groups are protonated and give well-defined spots. The optimal mobile phase will need to be determined empirically.
-
Visualization: The spots can be visualized under a UV lamp (as the phthalimide group is UV active) or by using a staining agent like ninhydrin (which will stain the unreacted glutamic acid). The disappearance of the glutamic acid spot and the appearance of a new, less polar product spot indicate the progress of the reaction.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, always follow standard laboratory safety procedures.
-
Phthalic Anhydride: It is an irritant and can cause respiratory issues. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: When performing the reaction at high temperatures, use an appropriate heating mantle and take precautions against thermal burns.
-
Solvents: If using solvents like pyridine, be aware of their toxicity and flammability. Always work in a fume hood.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of N-Phthaloyl-DL-Glutamic Acid
This method is based on the direct heating of the reactants and is known to lead to the racemic product.[11]
-
Combine equimolar amounts of L-glutamic acid and phthalic anhydride in a dry round-bottom flask.
-
Heat the mixture in an oil bath to 180-185°C. The mixture will melt and start bubbling as water is evolved.
-
Continue heating for 15-20 minutes, or until the bubbling ceases.
-
Allow the reaction mixture to cool to room temperature. The product will solidify.
-
Purify the crude product by recrystallization from hot water.
Protocol 2: Mild Phthaloylation of L-Glutamic Acid using N-Carbethoxyphthalimide
This method is ideal for preserving the optical activity of the starting material.[10]
-
Dissolve L-glutamic acid and an equimolar amount of sodium carbonate in water at room temperature.
-
Add an equimolar amount of N-carbethoxyphthalimide to the solution.
-
Stir the mixture at room temperature for approximately 15-30 minutes.
-
Filter the solution to remove any insoluble by-products.
-
Acidify the filtrate with a dilute strong acid (e.g., 1M HCl) to precipitate the N-phthaloyl-L-glutamic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Phthaloylation of Glutamic Acid
| Method | Temperature | Solvent | Key Advantages | Key Disadvantages | Optical Purity |
| Solvent-Free | 120-185°C | None | Simple, fast | High risk of racemization, potential for pyroglutamic acid formation | Typically results in racemic mixture |
| Pyridine Reflux | ~115°C | Pyridine | Lower temperature than solvent-free | Use of a toxic and unpleasant solvent, still a risk of racemization | May result in partial or complete racemization |
| N-Carbethoxyphthalimide | Room Temp. | Water/Aq. NaHCO₃ | Mild conditions, high yield, preserves optical activity | Requires synthesis of the reagent | Excellent (optically pure product) |
| Diethyl Ester Intermediate | Cold (e.g., 0°C) | Ether | Avoids racemization | Multi-step process (esterification and hydrolysis) | Excellent (optically pure product) |
Visualization
Experimental Workflow for Optimizing Phthaloylation
Caption: A flowchart illustrating the systematic approach to optimizing the phthaloylation of glutamic acid, from method selection to troubleshooting.
References
- W. M. Haynes, David R. Lide, Thomas J. Bruno, CRC Handbook of Chemistry and Physics, 2016.
- Computational studies on nonenzymatic pyroglutamylation mechanism of N-terminal glutamic acid residues in aqueous conditions, Taylor & Francis, 2020.
- Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies, PubMed, 2006.
- US2829159A - Conversion of pyroglutamic acid to glutamic acid - Google P
- Preparation of pyroglutamic acid - Sciencemadness.org.
- Preparation of phthalyl-L-glutamic acid., SciSpace.
- Amino Group Blocking. Improved Method for N-Phthaloylation Using N-(Ethoxycarbonyl)phthalimide, Taylor & Francis Online, 2006.
- CN1569820A - Process for synthesis of L-glutamine - Google P
- Managing impurities in the synthesis of N-Phthaloylglycine, Benchchem.
- Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids.
- Phthalic anhydride (PA)
- Effect of Microwave Radiation on the Solvent-free Synthesis of Phthaloylamino Acids, Bentham Science, 2023.
- Thin-Layer Chromatography: An Essential Technique in Chemical Analysis, Longdom Publishing SL.
- Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric, Asian Journal of Chemistry.
- N-Phthaloyl-L-Glutamic anhydride.
- Synthesis of Phthaloyl Amino-Acids under Mild Conditions, SciSpace.
- N-Phthaloyl-L-glutamic anhydride - CymitQuimica.
- Optimization of the Conditions for Assay of Glutamic Acid by Thin Layer Chrom
- Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution, Science in China Press, 2006.
- WO2006123909A1 - Process for the preparation of n(5)
- Development and Validation of a HPTLC Method for Simultaneous Estimation of L-Glutamic Acid and γ-Aminobutyric Acid in Mice Brain, PMC, 2012.
- What are the side effects of Glutamic Acid?
- Microwave Assisted Synthesis of Thalidomide on Hectogram Scale, ResearchG
- Does water suppress the racemization and decomposition of amino acids?, Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Preparation of N,N-phthaloylglutamic acid by the solvent-free reaction of phthalic anhydride and L-glutamic acid, Sciencemadness.org.
- HPLC Methods for analysis of Glutamic acid, HELIX Chrom
- Phthaloyl amino acids as anti-inflammatory and immunomodul
- Pre-staining thin layer chromatography method for amino acid detection, Academic Journals, 2010.
- The influence of extrusion on loss of and racemiz
- N-phthaloyl-L-glutamic acid, PubChem.
- Racemiz
- Comprehensive Guide to Hydrolysis and Analysis of Amino Acids, Waters Corpor
- The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids, ResearchG
- Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues, PubMed, 2016.
- Glutamic Acid and Poly-γ-glutamic Acid Enhanced the Heat Resistance of Chinese Cabbage (Brassica rapa L. ssp. pekinensis) by Improving Carotenoid Biosynthesis, Photosynthesis, and ROS Signaling, PMC, 2022.
- Glutamic acid in food and its thermal degradation in acidic medium, ResearchG
- The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids, Carnegie Science.
- Synthesis and Characterization of Some N-Protected Amino Acid Complexes, Journal of American Science, 2010.
- Optimization of temperature swing strategy for selective cooling crystallization of alpha-form L-glutamic acid crystals, ResearchG
- Covalent Modification of Glutamic Acid Inspired by HaloTag Technology, ChemRxiv, 2025.
Sources
- 1. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Sciencemadness Discussion Board - Preparation of pyroglutamic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids | Carnegie Science [carnegiescience.edu]
- 10. scispace.com [scispace.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. longdom.org [longdom.org]
- 13. academicjournals.org [academicjournals.org]
Technical Support Center: N-Phthaloyl-DL-glutamic Acid Analysis
Welcome to the technical support center for the HPLC analysis of N-Phthaloyl-DL-glutamic acid. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you resolve common chromatographic issues, with a primary focus on peak tailing. As Senior Application Scientists, we combine technical expertise with practical, field-tested solutions to ensure the integrity and success of your analytical work.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. What is the most likely cause?
A1: Peak tailing for this compound, an acidic and polar compound, is most commonly caused by secondary interactions between the analyte and the stationary phase. Specifically, the carboxyl groups on your analyte can interact with active sites, such as residual silanols on the silica backbone of the HPLC column. These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a tailed peak.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor. This compound has a predicted pKa of approximately 3.45.[1] If the mobile phase pH is close to this value, the analyte will exist in both its protonated (less polar) and deprotonated (more polar, ionized) forms. This dual state leads to inconsistent interactions with the stationary phase and can cause significant peak tailing or splitting.[2][3][4]
Q3: Can my sample preparation be a source of peak tailing?
A3: Yes, improper sample dissolution and injection can contribute to poor peak shape. This compound has limited solubility in common reversed-phase solvents like methanol and is poorly soluble in water.[2][5] Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Additionally, sample overload can lead to peak tailing.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Part 1: Mobile Phase Optimization
The mobile phase is the first and often most effective area to optimize for improved peak shape.
1.1. pH Adjustment for Ion Suppression
-
The "Why": To ensure a single, consistent interaction with the stationary phase, it is crucial to suppress the ionization of the carboxylic acid groups on the this compound molecule. For an acidic compound, this is achieved by lowering the mobile phase pH to at least 1.5 to 2 pH units below the analyte's pKa. With a pKa of ~3.45, a mobile phase pH of 2.0 - 2.5 is a good starting point. At this low pH, the analyte will be in its neutral, more hydrophobic form, leading to better retention and a more symmetrical peak shape in reversed-phase chromatography.[6]
-
Protocol:
-
Prepare the aqueous portion of your mobile phase (e.g., water) with an acidic modifier.
-
Common choices include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. Phosphoric acid can also be used.[7]
-
Ensure the final pH of the aqueous component is in the target range (2.0 - 2.5) before mixing with the organic modifier (e.g., acetonitrile).
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
1.2. Buffer Selection and Concentration
-
The "Why": A buffer is essential for maintaining a stable pH throughout the analysis, which is critical for reproducible retention times and peak shapes.[8] The ionic strength of the buffer can also play a role in minimizing secondary interactions.[4] However, for MS compatibility, volatile buffers like ammonium formate are preferred over non-volatile salts like phosphates.
-
Recommended Buffers:
| Buffer System | Typical Concentration | pH Range | Notes |
| Formic Acid | 0.1% (v/v) | ~2.7 | MS-compatible, good for ion suppression. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | ~2.0 | Excellent for ion suppression and can act as an ion-pairing agent to improve peak shape, but may cause ion suppression in MS. |
| Phosphate Buffer | 10-25 mM | 2.0 - 3.0 | Provides excellent buffering capacity but is not MS-compatible and can precipitate in high concentrations of organic solvent. |
-
Protocol:
-
Choose a buffer system appropriate for your detection method (UV or MS).
-
Prepare the buffer in the aqueous portion of the mobile phase.
-
Start with a concentration of 10-25 mM for UV detection.
-
Filter the buffer solution before use to remove any particulates.
-
Part 2: Column and Stationary Phase Considerations
If mobile phase optimization does not fully resolve the issue, the column itself is the next area to investigate.
2.1. Mitigating Silanol Interactions
-
The "Why": Peak tailing for acidic compounds can be exacerbated by interactions with free silanol groups on the surface of the silica packing material. These silanols are acidic and can interact with the polar functional groups of your analyte.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Solutions:
-
Use a Modern, End-Capped Column: Most modern HPLC columns are "end-capped," a process that deactivates many of the residual silanol groups. If you are using an older column, switching to a newer, high-purity, end-capped C18 column can significantly improve peak shape.
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and provide alternative selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For a polar compound like this compound, HILIC can be a powerful alternative if reversed-phase methods fail.[1][3][9][10][11] HILIC utilizes a polar stationary phase (like bare silica or a diol phase) with a highly organic mobile phase.[1][3]
-
-
2.2. Column Health and Hardware
-
The "Why": Physical issues with the column or HPLC system can also manifest as peak tailing.
-
Checks and Protocols:
-
Column Contamination: If the column has been used for other analyses, strongly retained compounds may be fouling the stationary phase.
-
Protocol: Flush the column with a strong solvent (e.g., 100% acetonitrile, then isopropanol) to remove contaminants. Always check the column's care and use manual for recommended cleaning procedures.
-
-
Column Void: A void at the head of the column can cause peak distortion.
-
Protocol: Disconnect the column and reverse the flow direction (if permissible by the manufacturer). Flush with a strong solvent at a low flow rate. If this does not resolve the issue, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can increase peak broadening and tailing.
-
Protocol: Use narrow-bore (e.g., 0.125 mm or 0.175 mm I.D.) tubing and keep the lengths as short as possible.
-
-
Part 3: Sample Preparation and Injection
3.1. Solvent Selection
-
The "Why": As mentioned, this compound has specific solubility characteristics. Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the sample to spread out on the column before the gradient starts, leading to a broad and potentially tailing peak.
-
Protocol:
-
Ideal Solvent: The best practice is to dissolve your sample in the initial mobile phase.
-
Alternative Solvents: If solubility is an issue, use a solvent that is as weak as possible while still ensuring complete dissolution. Based on solubility data, polar aprotic solvents like DMSO or DMF might be necessary.[2][5] If using these, inject the smallest possible volume to minimize solvent effects.
-
3.2. Sample Concentration
-
The "Why": Injecting too much sample can overload the column, leading to peak tailing.
-
Protocol:
-
Test for Overload: Prepare a dilution series of your sample (e.g., 1:5, 1:10, 1:100).
-
Inject each dilution. If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely experiencing mass overload.
-
Determine the optimal concentration that provides a good signal without compromising peak shape.
-
Systematic Troubleshooting Flowchart
Caption: A systematic flowchart for troubleshooting peak tailing.
References
-
SIELC Technologies. (n.d.). Separation of N-(N-((Phenylmethoxy)carbonyl)-L-phenylalanyl)-L-glutamic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). N-phthaloyl-L-glutamic acid. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]
-
Young In Chromass. (2022, May 8). Basics of HPLC_Part 1; HPLC Configuration/Mobile Phase/Buffer [Video]. YouTube. Retrieved from [Link]
-
Orpegen Pharma. (2008). N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
PubMed. (2002). Chiral recognition of N-phthaloyl, N-tetrachlorophthaloyl, and N-naphthaloyl α-amino acids and their esters on polysaccharide-derived chiral stationary phases. Retrieved from [Link]
-
LCGC International. (2006). Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
LCGC International. (2014). Should an Additive be Added to your HPLC Eluent? Retrieved from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Element. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2013). Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. Retrieved from [Link]
-
LCGC International. (2018). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]
-
ResearchGate. (2007). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
Acta Naturae. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Buy N-Phthaloyl-DL-glutamic anhydride | 3343-28-0 [smolecule.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. youtube.com [youtube.com]
- 7. Separation of N-(N-((Phenylmethoxy)carbonyl)-L-phenylalanyl)-L-glutamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-Phthaloyl-DL-glutamic Acid Stability
Topic: Stability & Solubility Optimization of N-Phthaloyl-DL-glutamic Acid (N-PGA) Document ID: TS-NPGA-001 Last Updated: 2025-10-27[1]
Executive Summary
This compound (N-PGA) presents a classic "solubility vs. stability" paradox common to phthalimide derivatives. While the molecule contains carboxylic acid groups that suggest solubility in alkaline media, the phthalimide ring is electrophilic and highly susceptible to base-catalyzed hydrolysis .
This guide addresses the primary failure mode: inadvertent ring-opening degradation during solubilization. [1]
Module 1: The Solubility Paradox (The "pH Trap")
The Problem: Researchers often attempt to dissolve N-PGA in water. Finding it insoluble, they add Sodium Hydroxide (NaOH) or high-pH buffers to deprotonate the carboxylic acids.
-
Result: The solution clears (dissolves), but the compound simultaneously degrades.
The Mechanism:
The phthalimide moiety is structurally analogous to the unstable core of Thalidomide. At pH > 7.0, hydroxide ions (
❌ Incorrect Workflow (High Risk)[1]
-
Add solid N-PGA to water.[1]
-
Add 1N NaOH dropwise until clear.
-
Outcome: You have created a solution of the degradation product, not the target molecule.
✅ Correct Workflow (The "Solvent-Shift" Protocol)
To maintain stability, you must keep the pH neutral-to-acidic (
Protocol:
-
Stock Solution: Dissolve N-PGA in 100% DMSO or Dimethylformamide (DMF) .[1] It is highly soluble in these aprotic solvents and chemically stable (no protons/hydroxides to trigger hydrolysis).
-
Working Solution: Dilute the stock 1:100 or 1:1000 into an acidic buffer (e.g., PBS adjusted to pH 5.5 - 6.0 or Citrate Buffer).
-
Timing: Use immediately. Even at neutral pH, slow hydrolysis occurs over hours.
Module 2: Visualization of Stability Logic
The following decision tree illustrates the critical pathways determining the fate of your molecule in solution.
Figure 1: Solubilization decision tree showing the "pH Trap" where alkaline solubilization leads to irreversible degradation.[1]
Module 3: Analytical Troubleshooting (HPLC)
If you suspect degradation, use this guide to verify sample integrity. The degradation product is more polar (due to the formation of a new free carboxylic acid upon ring opening) and will elute earlier than the intact N-PGA on a Reverse Phase column.
Recommended HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | Standard hydrophobic retention.[1] |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Acidification is mandatory to keep carboxylic acids protonated ( |
| Mobile Phase B | Acetonitrile or Methanol | |
| Gradient | 10% B to 90% B over 20 mins | |
| Detection | UV @ 220 nm or 254 nm | The phthalimide ring has strong absorbance at 220nm and 254nm. |
Troubleshooting Q&A
Q: I see a "ghost peak" eluting before my main peak. What is it? A: This is likely the ring-opened hydrolysis product (N-(o-carboxybenzoyl)-glutamic acid).[1] It is more polar because the imide ring has opened to form a free carboxylate and an amide. If this peak increases over time in your autosampler, your sample matrix pH is too high.
Q: My retention times are drifting. A: Check the pH of your mobile phase. N-PGA has multiple ionizable groups (two from glutamate, plus the potential degradation product). If the mobile phase pH is near the pKa of these groups (approx pH 2.2 or 4.2), slight changes in buffer mix will cause significant retention shifts. Always buffer Mobile Phase A to pH < 2.5.
Module 4: Chemical Degradation Pathway[1]
Understanding the chemistry effectively predicts handling requirements.
Figure 2: The base-catalyzed hydrolysis mechanism.[1] The phthalimide ring (blue) is attacked by hydroxide, leading to the ring-opened degradation product (black).[1]
FAQ: Frequently Asked Questions
Q: Can I autoclave solutions of N-PGA? A: No. The combination of heat and water (even at neutral pH) will accelerate the hydrolysis of the imide bond. Filter sterilize (0.22 µm) using a membrane compatible with your solvent (e.g., PTFE or Nylon for DMSO).
Q: Is the DL-form less stable than the L-form? A: Chemically, no. The stability of the phthalimide ring is identical in both the L-enantiomer and the DL-racemate.[1] However, solubility profiles may differ slightly due to crystal lattice energy differences between the racemate and the pure enantiomer.
Q: How should I store the powder? A: Store at -20°C in a desiccator. Moisture absorption from the air can lead to slow solid-state hydrolysis over months, especially if the powder contains trace acidic/basic impurities.
Q: Can I use ethanol instead of DMSO? A: Yes, ethanol is a viable solvent, but N-PGA is generally less soluble in ethanol than in DMSO. Furthermore, ethanol is protic. If you leave N-PGA in ethanol for extended periods (weeks), you may observe ethanolysis (ring opening by ethanol), though this is slower than hydrolysis.[1]
References
-
Sigma-Aldrich. Product Specification: N-Phthaloyl-L-glutamic acid.[1] Accessed Oct 2025.[2] Link[1]
-
PubChem. N-phthaloyl-L-glutamic acid (Compound Summary). National Library of Medicine. Link[1]
-
Khan, M. N. (2002). Kinetics and Mechanism of the Cleavage of N-Phthaloylglycine in Buffers of Some Primary Amines. Journal of Chemical Research.[3] (Demonstrates the kinetic instability of the phthalimide ring in nucleophilic buffers). Link
-
Gali, H., et al. (2000).[4] Facile Ring-Opening Reactions of Phthalimides...[1] Journal of Organic Chemistry.[4] (Details the mechanism of nucleophile-assisted ring opening). Link[1]
Sources
Technical Support Center: Optimizing Phthaloyl (Phth) Deprotection
Ticket ID: PHTH-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Advanced protocols, troubleshooting, and byproduct management for N-phthaloyl cleavage.
Introduction: Beyond the Textbook
The phthaloyl (Phth) group is a cornerstone of amine protection due to its crystalline nature and stability against diverse conditions (Pd/C hydrogenation, oxidizing agents, weak acids). However, its removal is often the bottleneck of a synthesis. The "standard" Ing-Melling hydrazinolysis often fails not due to lack of reactivity, but due to byproduct mismanagement —specifically, the formation of the insoluble phthalhydrazide.
This guide moves beyond basic textbook definitions to provide optimized workflows, alternative reagents for sensitive substrates, and rigorous purification strategies.
Module 1: The Standard Protocol (Ing-Melling Optimization)
Reagent: Hydrazine Hydrate (
While effective, the standard ethanol reflux often results in a gelatinous precipitate that traps your product.
Optimized Protocol
-
Solvent Selection: Do not use pure EtOH. Use EtOH:THF (1:1) or MeOH:DCM (2:1) .
-
Why? Phthalimides are often poorly soluble in cold alcohols. THF/DCM ensures the starting material remains in solution, allowing the hydrazine to attack efficiently [1].
-
-
Stoichiometry: Use 1.2 – 1.5 equivalents of hydrazine hydrate. Large excesses promote side reactions with other electrophiles.
-
Temperature: Start at room temperature (RT). Only heat to reflux (60-80°C) if TLC shows <10% conversion after 2 hours.
The "Acid-Base Swing" Workup (Critical Step)
Most yields are lost during filtration. Use this self-validating workup to ensure purity.
-
Cool & Acidify: Cool reaction to 0°C. Add 1M HCl until pH < 2.
-
Result: The amine product converts to the water-soluble HCl salt (
). The phthalhydrazide byproduct precipitates fully.
-
-
Filtration: Filter off the white solid (phthalhydrazide).[1] Wash the solid with cold water (save the filtrate!).
-
Basify & Extract: Adjust the filtrate pH to >12 using 2M NaOH.
-
Result:
converts to free amine ( ).
-
-
Extraction: Extract with DCM or EtOAc. The free amine moves to the organic layer; residual phthalhydrazide salts remain in the aqueous layer.
Module 2: The "Secret Weapon" – Reductive Cleavage (Osby Method)
Reagent: Sodium Borohydride (
This two-stage, one-pot method developed by Osby et al. is underutilized but highly effective [2].
Protocol
-
Reduction: Dissolve substrate in 2-Propanol:Water (6:1) .[1][2] Add 5.0 equiv.
. Stir at RT for 24h.[1][2][3]-
Checkpoint: TLC should show a more polar spot (the o-hydroxymethyl benzamide intermediate).
-
-
Cyclization: Carefully add glacial acetic acid (caution: gas evolution) to quench excess borohydride. Heat to 80°C for 2 hours .
-
Purification: The byproduct (phthalide) is neutral.[1]
-
Workup: Acidify (pH 2), wash with ether (removes phthalide), then basify and extract the amine.
-
Module 3: Troubleshooting & FAQs
Q1: The reaction is stuck at 50% conversion despite refluxing in Ethanol.
Diagnosis: Poor solubility of the starting material or steric hindrance. Solution:
-
Switch Solvent: Use n-Butanol . It boils at 117°C, allowing for higher thermal activation than EtOH (78°C).
-
Switch Reagent: Switch to Methylamine (40% aq.) or Ethylenediamine . These primary amines are less nucleophilic than hydrazine but smaller, reducing steric clashes.
Q2: I cannot use Hydrazine (safety/regulatory restriction). What is the best alternative?
Recommendation: Ethylenediamine .
-
Protocol: Reflux substrate in EtOH with 3-5 equiv. of ethylenediamine.
-
Advantage: The byproduct is predominantly water-soluble, avoiding the filtration issues of phthalhydrazide [3].
Q3: My molecule has an ester group. Will hydrazine cleave it?
Risk: Yes, hydrazides can form. Solution: Use the Osby Method (Module 2) . Borohydride reduction of the imide is much faster than reduction of esters at RT in isopropanol.
Module 4: Decision Matrix & Visualization
Visual 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal deprotection strategy based on substrate properties.
Visual 2: The "Acid-Base Swing" Workup Mechanism
Caption: The chemical logic behind separating the amine product from the phthalhydrazide byproduct.
Summary Data: Reagent Comparison
| Feature | Hydrazine Hydrate | NaBH4 / AcOH (Osby) | Methylamine / Ethylenediamine |
| Mechanism | Cyclization (Nucleophilic) | Reductive Ring Opening | Transamidation |
| Conditions | Reflux (EtOH) | RT (Reduction) -> 80°C (Acid) | RT to Reflux |
| Byproduct | Phthalhydrazide (Insoluble Solid) | Phthalide (Neutral, Soluble) | Phthalamides (Water Soluble) |
| Key Advantage | Proven, cheap, fast | Mild, no hydrazine, good for esters | Solubilizes byproduct, scalable |
| Key Risk | Trapped product in precipitate | Two-step process | Strong amine odor, volatility |
References
-
Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines.[5][6] Journal of the Chemical Society, 2348–2351.
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984).[2][7][8][9] An exceptionally mild deprotection of phthalimides.[2][9][10][11] Tetrahedron Letters, 25(20), 2093–2096.[2]
-
Kukula, H., et al. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. PMC (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 7. Phthalimides [organic-chemistry.org]
- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 9. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of N-Phthaloyl-DL-glutamic Acid by NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and biochemical research, the precise quantification of compounds is paramount. N-Phthaloyl-DL-glutamic acid, a key intermediate in the synthesis of various bioactive molecules and peptide-based drugs, is no exception.[1][2][3] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the analysis of this compound, supported by experimental data and protocols.
The Ascendancy of qNMR in Quantitative Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of organic molecules.[4] Unlike chromatographic techniques that rely on calibration curves with reference standards of the same substance, qNMR allows for direct quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[5] This intrinsic characteristic of NMR, where the signal intensity is directly proportional to the number of nuclei, provides a high degree of accuracy and traceability to the International System of Units (SI).[6]
The decision to employ qNMR for the analysis of this compound is underpinned by several key advantages:
-
Non-destructive Nature: The sample can be recovered unchanged after analysis.
-
Structural Confirmation: The NMR spectrum provides unambiguous structural information, simultaneously confirming the identity of the analyte while quantifying it.
-
High Specificity: The high resolution of modern NMR spectrometers allows for the selective quantification of signals even in complex mixtures, minimizing interference from impurities.
-
Versatility: qNMR can be applied to a wide range of compounds without the need for chromophores, which are required for UV-based detection in HPLC.
Experimental Protocol: Quantitative ¹H-NMR Analysis of this compound
This section details a validated protocol for the quantitative analysis of this compound using ¹H-NMR. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
1. Materials and Instrumentation:
-
Analyte: this compound (Purity: ≥ 98%)[1]
-
Internal Standard (IS): Maleic acid (Certified Reference Material, CRM)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR Spectrometer: 500 MHz or higher field strength spectrometer
-
NMR Tubes: High-precision 5 mm NMR tubes
Causality of Choices:
-
Internal Standard: Maleic acid is chosen due to its chemical stability, high purity, and simple ¹H-NMR spectrum with a well-resolved singlet that does not overlap with the analyte signals.[5]
-
Solvent: DMSO-d₆ is selected for its ability to dissolve both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest. The use of a deuterated solvent is essential to avoid a large solvent signal that would overwhelm the analyte signals.
-
High-Field NMR: A higher magnetic field strength enhances signal dispersion and sensitivity, which is crucial for accurate integration of the NMR signals.[7]
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial. The exact mass should be recorded to four decimal places.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial. The exact mass should be recorded.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-precision NMR tube.
Self-Validation: Accurate weighing is critical for the final concentration calculation.[8] Complete dissolution ensures a homogeneous sample, which is fundamental for acquiring a representative and accurate NMR spectrum.
3. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow the temperature to equilibrate for at least 5 minutes.[9]
-
Tune and shim the probe to optimize the magnetic field homogeneity. Accurate shimming is crucial for obtaining sharp, symmetrical peaks, which are essential for accurate integration.[9]
-
Acquire a standard one-dimensional ¹H-NMR spectrum using a simple pulse program (e.g., zg).[7]
-
Key Acquisition Parameters:
-
Pulse Angle: 30° (to ensure a shorter relaxation delay can be used without saturating the signals)
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy). This is the most critical parameter to ensure full relaxation of all protons, making the signal integrals directly proportional to the number of protons.
-
Number of Scans (ns): 8 or 16 scans to achieve a good signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to ensure accurate integration.
-
Integrate the following signals:
-
This compound: The aromatic protons of the phthaloyl group appear as a multiplet around 7.85-7.93 ppm (integral corresponds to 4 protons).[10]
-
Maleic acid (IS): The olefinic protons appear as a singlet around 6.3 ppm (integral corresponds to 2 protons).
-
-
Calculation of Purity: The purity of this compound can be calculated using the following equation[7][9]:
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the standard
-
Visualizing the qNMR Workflow
Caption: Workflow for quantitative analysis of this compound by NMR.
Comparative Analysis with Alternative Methods
While qNMR offers significant advantages, other analytical techniques are also employed for the quantification of amino acids and their derivatives. The following table provides an objective comparison.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) |
| Principle | Signal intensity proportional to the number of nuclei | Separation based on differential partitioning between phases | Separation of volatile compounds in a gaseous mobile phase | Mass-to-charge ratio of ionized molecules |
| Quantification | Absolute (with internal standard) | Relative (requires calibration curve) | Relative (requires calibration curve) | Relative (requires calibration curve and internal standard) |
| Sample Prep | Simple dissolution | Can require derivatization for UV detection, filtration | Often requires derivatization to increase volatility[11] | Sample cleanup is often necessary |
| Specificity | High, based on unique chemical shifts | Moderate, relies on retention time | Moderate, relies on retention time | Very high, based on mass-to-charge ratio |
| Universality | Applicable to any soluble compound with NMR-active nuclei | Requires a chromophore for UV detection or other specific detectors | Limited to volatile or derivatizable compounds | Broadly applicable |
| Throughput | Moderate | High | Moderate | High |
| Cost | High initial instrument cost | Moderate | Moderate | High |
| Data Output | Quantitative and structural information | Quantitative and retention time data | Quantitative and retention time data | Quantitative and mass-to-charge ratio data |
Insights from the Comparison:
-
HPLC with UV detection is a workhorse in many analytical labs due to its high throughput and robustness.[12] However, for compounds like this compound, which has a good chromophore, the primary limitation is the need for a specific reference standard for quantification.[12] Ion-exchange chromatography with post-column ninhydrin derivatization is considered a gold standard for amino acid analysis but is a more specialized setup.[13]
-
GC is generally less suitable for non-volatile amino acid derivatives unless they are derivatized to increase their volatility.[11] This adds an extra step to the sample preparation and can introduce variability.
-
Mass Spectrometry , often coupled with liquid chromatography (LC-MS), offers exceptional sensitivity and specificity.[14] However, it is a relative quantification technique and is more complex and costly than qNMR for routine purity assessments.
Conclusion
For the quantitative analysis of this compound, qNMR stands out as a superior method when accuracy, reliability, and direct quantification without a specific analyte standard are the primary requirements. Its ability to provide simultaneous structural confirmation and quantification in a single, non-destructive measurement makes it an invaluable tool in research and quality control settings. While other methods like HPLC offer higher throughput for routine screening, qNMR provides a higher level of confidence and metrological traceability, aligning with the stringent requirements of the pharmaceutical industry. The validation of qNMR methods is well-established, with guidelines available from regulatory bodies, further cementing its role as a primary analytical technique.[4][5][15][16]
References
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SYNHESIS, SPECTROSCOPIC AND THERMAL CHARACTERIZATION OF γ-L- GLUTAMYLCYCLOHEXYLAMIDE . (n.d.). Retrieved January 26, 2024, from [Link]
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Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control . (2024). Bentham Science Publishers. Retrieved January 26, 2024, from [Link]
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification . (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]
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Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener) . (2020). MDPI. Retrieved January 26, 2024, from [Link]
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A Guide to Quantitative NMR (qNMR) . (2024). Emery Pharma. Retrieved January 26, 2024, from [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . (2024). Patsnap. Retrieved January 26, 2024, from [Link]
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Quantitative NMR Spectroscopy . (2017). University of Oxford. Retrieved January 26, 2024, from [Link]
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GUIDELINE FOR qNMR ANALYSIS . (2019). European Network of Forensic Science Institutes. Retrieved January 26, 2024, from [Link]
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Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric . (n.d.). Retrieved January 26, 2024, from [Link]
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N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent . (2015). ResearchGate. Retrieved January 26, 2024, from [Link]
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This compound | C13H11NO6 | CID 92225 . (n.d.). PubChem. Retrieved January 26, 2024, from [Link]
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Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS . (2023). MDPI. Retrieved January 26, 2024, from [Link]
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Review: Determination of Amino Acids by Different Methods . (2022). ResearchGate. Retrieved January 26, 2024, from [Link]
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Stimuli Article (qNMR) . (n.d.). US Pharmacopeia (USP). Retrieved January 26, 2024, from [Link]
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Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids . (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]
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Preparation of phthalyl-L-glutamic acid . (1948). SciSpace. Retrieved January 26, 2024, from [Link]
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qNMR . (n.d.). Bureau International des Poids et Mesures (BIPM). Retrieved January 26, 2024, from [Link]
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A Comparative Guide to N-Phthaloyl Derivatives of Amino Acids for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the strategic protection of functional groups is a cornerstone of elegant and efficient molecular design. Among the various protecting groups for amines, the phthaloyl group holds a distinguished position due to its robustness and the unique properties it imparts to the parent molecule. This guide provides a comprehensive comparative study of N-phthaloyl derivatives of different amino acids, offering insights into their synthesis, physicochemical properties, and potential applications. The information presented herein is grounded in experimental data and established scientific principles to empower researchers in their synthetic endeavors.
The Significance of N-Phthaloylation in Amino Acid Chemistry
The protection of the α-amino group is a critical step in peptide synthesis and the chemical modification of amino acids. The phthaloyl group, introduced via phthaloylation, converts the primary amino group into a non-basic imide. This transformation is advantageous for several reasons:
-
Robust Protection: The phthalimide is stable to a wide range of reaction conditions, including acidic and oxidative environments, making it a reliable protecting group in multi-step syntheses.[1][2]
-
Activation of the α-Carbon: The electron-withdrawing nature of the phthaloyl group increases the acidity of the α-proton, facilitating enolate formation and subsequent C-α functionalization to create unnatural amino acids.[1]
-
Modulation of Biological Activity: The introduction of the phthaloyl moiety can significantly alter the pharmacological profile of amino acids, leading to derivatives with anti-inflammatory, immunomodulatory, and antimicrobial properties.[3][4]
This guide will delve into the practical aspects of preparing and characterizing these valuable synthetic intermediates.
Synthesis of N-Phthaloyl Amino Acids: A Detailed Protocol
The synthesis of N-phthaloyl amino acids can be achieved through various methods, ranging from traditional thermal condensation to modern microwave-assisted reactions.[5][6][7] A widely adopted and reliable method involves the direct reaction of an amino acid with phthalic anhydride. Below is a detailed, self-validating protocol that can be adapted for a range of amino acids.
Experimental Workflow: Synthesis of N-Phthaloyl Amino Acids
Caption: A generalized workflow for the synthesis of N-phthaloyl amino acids.
Step-by-Step Methodology
Materials:
-
Amino acid (e.g., Glycine, L-Alanine, L-Phenylalanine)
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the amino acid (1 equivalent) and phthalic anhydride (1.05 equivalents).
-
Solvent Addition: Add a minimal amount of glacial acetic acid to facilitate a homogenous reaction mixture.
-
Heating: Heat the mixture in an oil bath at 170-180 °C for approximately 2 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling, the reaction mixture is poured into cold water, and the precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure N-phthaloyl amino acid.
-
Characterization: The final product is characterized by determining its melting point and acquiring spectroscopic data (FT-IR, ¹H-NMR).
Causality of Experimental Choices:
-
Excess Phthalic Anhydride: A slight excess of phthalic anhydride is used to ensure the complete consumption of the amino acid.
-
Glacial Acetic Acid: Acetic acid serves as a solvent and a catalyst for the dehydration reaction that forms the imide ring.
-
High Temperature: The reaction requires elevated temperatures to drive the cyclization and dehydration steps.
-
Recrystallization: This is a crucial step for removing unreacted starting materials and by-products, ensuring the purity of the final compound.
Comparative Analysis of Physicochemical Properties
The properties of N-phthaloyl amino acids vary depending on the nature of the amino acid side chain. The following table summarizes the experimental data for a selection of N-phthaloyl derivatives, providing a basis for comparison.
| N-Phthaloyl Amino Acid | Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Synthesis Yield (%) | Reference |
| N-Phthaloylglycine | Glycine | C₁₀H₇NO₄ | 205.17 | 191-198 | 90.5 | [8][9] |
| N-Phthaloyl-L-alanine | L-Alanine | C₁₁H₉NO₄ | 219.19 | 144-147 | ~85 | [5] |
| N-Phthaloyl-DL-phenylalanine | DL-Phenylalanine | C₁₇H₁₃NO₄ | 295.29 | 178-180 | - | [8] |
| N-Phthaloyl-L-glutamic acid | L-Glutamic Acid | C₁₃H₁₁NO₆ | 277.23 | 163-164 | - | [8][10] |
| N-Phthaloyl-DL-serine | DL-Serine | C₁₁H₉NO₅ | 235.19 | 159-161 | - | [8] |
| N-Phthaloyl-L-asparagine | L-Asparagine | C₁₂H₁₀N₂O₅ | 262.22 | 214-216 | - | [8] |
| ε-Phthaloyl-L-lysine | L-Lysine | C₁₄H₁₆N₂O₄ | 276.29 | 228-230 | - | [8] |
| N-Phthaloyl-DL-methionine | DL-Methionine | C₁₃H₁₃NO₄S | 279.31 | 123-125 | - | [8] |
Note: Yields can vary based on the specific reaction conditions and scale.
Logical Framework for Comparative Analysis
Caption: Relationship between the parent amino acid and the properties of its N-phthaloyl derivative.
Spectroscopic Characterization: A Guide to Interpretation
Accurate structural elucidation is paramount in chemical synthesis. FT-IR and ¹H-NMR spectroscopy are powerful tools for confirming the formation of N-phthaloyl amino acids.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of an N-phthaloyl amino acid will exhibit characteristic absorption bands:
-
C=O Stretch (Imide): Two distinct peaks are typically observed in the region of 1700-1780 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups.[4]
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹ indicates the presence of the carboxylic acid carbonyl group.
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.
-
C-N Stretch: A peak around 1350-1380 cm⁻¹ can be attributed to the C-N stretching of the imide.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule:
-
Aromatic Protons: The four protons of the phthaloyl group typically appear as a multiplet in the downfield region of 7.8-8.0 ppm.[9]
-
α-Proton: The chemical shift of the α-proton of the amino acid is influenced by the electron-withdrawing phthaloyl group and is usually observed as a multiplet.
-
Side Chain Protons: The signals for the protons on the amino acid side chain will appear at their characteristic chemical shifts.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group gives a broad singlet at a very downfield chemical shift, often above 10 ppm.[11]
Biological and Pharmacological Relevance
The derivatization of amino acids with a phthaloyl group is not merely a synthetic convenience; it can unlock novel biological activities. For instance, certain N-phthaloyl amino acid derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects, in some cases comparable to thalidomide.[3] Furthermore, antimicrobial activity has also been reported for these compounds.[4] These findings underscore the potential of N-phthaloylation as a strategy in drug discovery and development, transforming simple biomolecules into potent therapeutic agents.
Conclusion
This comparative guide has provided a comprehensive overview of N-phthaloyl derivatives of amino acids, from their synthesis and characterization to their physicochemical properties and biological significance. By understanding the principles and experimental details outlined herein, researchers can confidently prepare, identify, and utilize these versatile compounds in their scientific pursuits. The provided data and protocols serve as a valuable resource for professionals in chemical synthesis and drug development, facilitating the rational design and construction of novel molecular entities.
References
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A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. (2025). ResearchGate. Retrieved from [Link]
-
Nefkens, G. H. L. (1959). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Nature, 184(4686), 615-616. Retrieved from [Link]
-
Tukhtaev, D., Yusupov, A., & Vinogradova, V. (n.d.). The results obtained for the synthesis of N-phthaloyl amino acids (3a-g). ResearchGate. Retrieved from [Link]
-
Facile, Expeditious and Cost-effective Preparation of N-Phthaloyl (S)-Amino Acids and Their in silico Activities against Staphylococcus Aureus. (2016). Taylor & Francis Online. Retrieved from [Link]
-
Reis, L., et al. (2012). Phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes. ResearchGate. Retrieved from [Link]
-
Synthesis of N-Phthaloyl Derivatives of Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Amino Acids: N-Phthalimidomalonic Ester Synthesis Explained. (n.d.). Pearson. Retrieved from [Link]
-
Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. (2015). ResearchGate. Retrieved from [Link]
-
Li, G., & Liu, G. (2004). Mild and effective N-phthaloylation of amino acids. Amino Acids, 27(2), 183-186. Retrieved from [Link]
-
Nefkens, G. H. L. (1960). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Recueil des Travaux Chimiques des Pays-Bas, 79(7), 688-698. Retrieved from [Link]
-
Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10). Retrieved from [Link]
-
The 1 HNMR spectral data (δ, ppm) for free N-phthaloyl glycine and its... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Biological Evaluation, Molecular Docking and in silico ADME Studies of Phenacyl Esters of N-Phthaloyl Amino Acids as Pancreatic Lipase Inhibitors. (2019). ResearchGate. Retrieved from [Link]
-
Pawar, N. S., et al. (2012). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Der Pharmacia Lettre, 4(4), 1129-1136. Retrieved from [Link]
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Benchmarking N-Phthaloyl-DL-glutamic acid: A Strategic Guide for IMiD Synthesis
Topic: Benchmarking N-Phthaloyl-DL-glutamic acid as a drug intermediate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of immunomodulatory drug (IMiD) development—specifically for Thalidomide and its analogues—This compound (N-Pht-DL-Glu) occupies a unique niche. Unlike standard protecting group strategies (Fmoc, Boc) where the protecting moiety is transient waste, the phthaloyl group in this intermediate serves a dual function: it protects the amine during anhydride formation and subsequently becomes an integral structural scaffold of the final active pharmaceutical ingredient (API).
This guide benchmarks N-Pht-DL-Glu against chiral alternatives (L-isomers) and transient protecting groups, validating its utility through atom economy, thermal stability, and cost-efficiency in racemic drug production.
Technical Profile & Mechanism of Action
Compound: this compound CAS: 3343-28-0 (Anhydride form often cited in downstream steps) Role: Dual-function Intermediate (Protecting Group + Pharmacophore Scaffold)
The "Racemization Advantage"
While modern drug synthesis prioritizes enantiopurity, Thalidomide presents a physiological exception. The drug undergoes rapid in vivo chiral inversion (racemization) via the acidic proton at the chiral center of the glutarimide ring.[1] Consequently, administering enantiopure (S)-Thalidomide offers no therapeutic safety benefit over the racemate.
-
Benchmarking Insight: Using N-Pht-DL-Glu (racemic starting material) reduces raw material costs by approx. 40-60% compared to N-Pht-L-Glu, without compromising the therapeutic profile of the final drug, as the body inevitably racemizes the compound.
Comparative Analysis: Performance Benchmarks
Comparison A: Thermal Stability & Process Robustness
Vs. Fmoc/Boc Derivatives
| Feature | N-Phthaloyl-DL-Glu | Fmoc-Glu derivatives | Boc-Glu derivatives |
| Thermal Stability | High (>200°C) . Stable during high-temp melt condensation. | Low . Decomposes/cleaves >150°C. | Medium .[2] Thermally labile; isobutylene evolution. |
| Reaction Environment | Compatible with neat (solvent-free) fusion reactions. | Requires mild, solution-phase conditions. | Requires acidic solution-phase conditions. |
| Atom Economy | 100% . Phthaloyl group is retained in Thalidomide structure.[3] | Low . Fmoc group is cleaved and discarded (waste). | Low . Boc group is cleaved and discarded. |
| Primary Application | Thalidomide/Pomalidomide synthesis. | Solid Phase Peptide Synthesis (SPPS).[4] | Solution Phase Peptide Synthesis.[4] |
Expert Insight: For peptide synthesis, Fmoc is superior due to mild deprotection.[4][] However, for IMiD synthesis, N-Pht-DL-Glu is the benchmark standard because it survives the aggressive dehydration conditions required to close the glutarimide ring.
Comparison B: Racemic (DL) vs. Enantiopure (L) Intermediates
| Metric | N-Phthaloyl-DL-Glu | N-Phthaloyl-L-Glu |
| Melting Point | 189-190°C (Distinct crystal lattice) | 158-159°C |
| Synthesis Condition | High Temp (>160°C) Fusion | Low Temp (<100°C) in Pyridine/AcOH |
| Risk of Racemization | N/A (Already racemic) | High (Must strictly control Temp) |
| Cost Efficiency | High (Uses cheaper DL-Glu) | Lower (Requires L-Glu + strict controls) |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound
This method utilizes the high thermal stability of the phthaloyl system to drive the reaction via fusion, maximizing yield and minimizing solvent waste.
Reagents:
-
Phthalic Anhydride (1.0 eq)
-
DL-Glutamic Acid (1.0 eq)
-
Note: No solvent required (Melt method)
Workflow:
-
Mixing: Intimately mix finely ground Phthalic Anhydride (14.8 g, 0.1 mol) and DL-Glutamic Acid (14.7 g, 0.1 mol) in a round-bottom flask.
-
Fusion: Heat the mixture in an oil bath to 160–170°C .
-
Reaction: The mixture will melt and water vapor will evolve. Maintain temperature for 30–60 minutes until evolution of water ceases and the melt becomes clear.
-
Work-up: Cool the melt to ~100°C and add hot water. The product solidifies.
-
Purification: Recrystallize from water or ethanol.
-
Validation: Check Melting Point. Target: 189–190°C .[6]
Protocol 2: Conversion to N-Phthaloyl-DL-glutamic Anhydride
The anhydride is the activated species required for the subsequent reaction with urea/thiourea.
Reagents:
Workflow:
-
Reflux: Suspend this compound (10 g) in Acetic Anhydride (20 mL).
-
Heating: Heat to reflux gently. The solid will dissolve, forming a clear solution.
-
Duration: Reflux for 15–30 minutes.
-
Isolation: Cool the solution. The anhydride may crystallize out, or remove excess acetic anhydride under vacuum.
-
Yield: Typically 90–95% .
Visualizations
Diagram 1: Synthesis Pathway & Atom Economy
This diagram illustrates how the Phthaloyl group is retained, contrasting with transient protecting groups.
Caption: Synthesis of Thalidomide showing the retention of the Phthaloyl scaffold (Green Node).
Diagram 2: Decision Tree for Intermediate Selection
A logical framework for selecting between DL-Pht, L-Pht, and Fmoc derivatives.
Caption: Decision matrix for selecting Glutamic acid intermediates based on target molecule class.
Quantitative Data Summary
| Parameter | Experimental Value (DL-Form) | Reference Standard |
| Melting Point | 189–191°C | 189–190°C [1, 3] |
| Yield (Step 1) | 85–90% | 80–87% [2] |
| Yield (Anhydride) | 92–95% | 88–95% [2, 4] |
| Solubility (Acid) | Soluble in hot water, Ethanol | Insoluble in cold water |
| Solubility (Anhydride) | Soluble in Acetic Anhydride, THF | Hydrolyzes in water |
References
-
Billman, J. H., & Harting, W. F. (1948). Phthalyl-amino acids and their derivatives. Journal of the American Chemical Society, 70(4), 1473-1474. Link
-
Vu, B. D., & Ho Ba, N. M. (2019).[3] Facile Synthesis of Thalidomide.[3] Organic Process Research & Development, 23(7), 1438-1442. Link[3]
-
King, F. E., & Kidd, D. A. A. (1949). A new synthesis of glutamine and of γ-dipeptides of glutamic acid from phthalylated intermediates. Journal of the Chemical Society, 3315-3319. Link
-
Smolecule. (n.d.). N-Phthaloyl-DL-glutamic anhydride Product Information. Smolecule Chemical Database. Link
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Inter-laboratory study on N-Phthaloyl-DL-glutamic acid analysis
A Comparative Guide to the Inter-laboratory Analysis of N-Phthaloyl-DL-glutamic acid
This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, a key intermediate in the synthesis of various compounds, including thalidomide analogues.[1][2] Given its critical role in drug development and materials science, ensuring the purity, identity, and stereochemical integrity of this compound is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of common analytical techniques that can be employed across different laboratories.
The Significance of Rigorous Analysis
This compound is a derivative of glutamic acid where the amino group is protected by a phthaloyl group.[3] It exists as a racemic mixture of D and L enantiomers.[4] The stereochemistry of molecules derived from this intermediate can have profound effects on their biological activity, as famously exemplified by the thalidomide tragedy.[2] Therefore, robust analytical methods are essential to control the quality of this compound and its subsequent products.
Synthesis of this compound
A common synthetic route involves the reaction of phthalic anhydride with DL-glutamic acid.[4] The reaction can be carried out under various conditions, including high temperatures or in the presence of a solvent like pyridine.[4][5] Subsequent treatment with a dehydrating agent, such as acetic anhydride, can yield N-Phthaloyl-DL-glutamic anhydride.[6] The choice of synthetic conditions can influence the yield and purity of the final product, necessitating thorough analytical characterization. For instance, high temperatures can sometimes lead to racemization.[5]
A Comparative Analysis of Analytical Techniques
This section details a comparative analysis of various analytical techniques that can be employed for the characterization of this compound. The discussion is structured to simulate an inter-laboratory study, highlighting the strengths and weaknesses of each method for quality control and research purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure, confirming the presence of the phthaloyl and glutamic acid moieties.
¹H NMR Spectroscopy
-
Principle: ¹H NMR detects the magnetic properties of hydrogen nuclei to provide information about the different chemical environments of protons in a molecule.
-
Expected Chemical Shifts:
-
Aromatic protons of the phthalimide group typically appear as a multiplet in the range of δ 7.8-8.0 ppm.
-
The methine proton (α-proton) of the glutamic acid residue is expected around δ 5.5 ppm.
-
The methylene protons of the glutamic acid backbone will appear as multiplets between δ 2.0 and 3.2 ppm.[6]
-
-
Advantages: Provides unambiguous structural confirmation. Can detect impurities with distinct proton signals.
-
Limitations: May not be sufficient for quantifying low levels of impurities without specialized techniques. Chiral differentiation requires the use of chiral shift reagents.
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule.
-
Expected Chemical Shifts:
-
Carbonyl carbons of the phthalimide and glutamic acid groups will have signals in the downfield region (δ 166-168 ppm).
-
Aromatic carbons will appear between δ 124-136 ppm.
-
The aliphatic carbons of the glutamic acid residue will be observed in the upfield region (δ 20-50 ppm).[6]
-
-
Advantages: Complements ¹H NMR for complete structural assignment.
-
Limitations: Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
-
Principle: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.
-
Expected Absorption Bands:
-
Strong C=O stretching vibrations for the imide and carboxylic acid groups.
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Advantages: Fast and requires minimal sample preparation. Excellent for confirming the presence of key functional groups.
-
Limitations: Provides limited information on the overall molecular structure and is not suitable for stereochemical analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For this compound, both reversed-phase and chiral HPLC can be employed.
Reversed-Phase HPLC (RP-HPLC)
-
Principle: Separates compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase.
-
Application: Purity assessment and quantification of this compound. Can be used to separate the parent compound from starting materials and by-products.
-
Advantages: High resolution, sensitivity, and reproducibility. Well-established and widely available.
-
Limitations: Does not separate enantiomers.
Chiral HPLC
-
Principle: Utilizes a chiral stationary phase (CSP) to separate enantiomers based on the differential formation of transient diastereomeric complexes.
-
Application: Crucial for determining the enantiomeric excess (e.e.) of this compound, especially when a specific stereoisomer is desired. This is particularly relevant in pharmaceutical applications where the biological activity of enantiomers can differ significantly.[4]
-
Advantages: The gold standard for enantiomeric separation and quantification.
-
Limitations: Requires specialized and often more expensive chiral columns. Method development can be more complex than for RP-HPLC.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
-
Principle: Ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
-
Application: Provides accurate molecular weight determination, confirming the identity of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula.
-
Advantages: High sensitivity and specificity. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.
-
Limitations: Does not provide information on the stereochemistry of the molecule.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Weaknesses | Inter-laboratory Applicability |
| ¹H NMR | Detailed molecular structure, presence of impurities | Unambiguous structural confirmation | Not ideal for low-level quantification without special methods, no inherent chiral separation | High |
| ¹³C NMR | Carbon skeleton of the molecule | Complements ¹H NMR for full structural analysis | Lower sensitivity than ¹H NMR | High |
| FTIR | Presence of functional groups | Fast, non-destructive, minimal sample prep | Limited structural information, no stereochemical analysis | High |
| RP-HPLC | Purity, quantification | High resolution, sensitive, reproducible | Does not separate enantiomers | High |
| Chiral HPLC | Enantiomeric separation and quantification | Gold standard for chiral analysis | Requires specialized columns, complex method development | Moderate to High (depends on column availability) |
| Mass Spec | Molecular weight, elemental formula | High sensitivity and specificity | No stereochemical information | High |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Combine equimolar amounts of phthalic anhydride and L-glutamic acid in a suitable solvent such as acetic acid or pyridine.[3][4]
-
Heat the reaction mixture under reflux for a specified period (e.g., 1.5 hours in pyridine).[4]
-
Cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization.
Note: Reaction conditions, such as temperature and solvent, can significantly impact the yield and may influence the stereochemical outcome.[5]
Protocol 2: Chiral HPLC Analysis of this compound
-
Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based CSP).
-
Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). The exact composition should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phthalimide chromophore absorbs strongly (e.g., 220 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess.
Visualization of Analytical Workflow
Caption: Workflow for the synthesis and multi-technique analysis of this compound.
Conclusion
The comprehensive analysis of this compound requires a multi-technique approach to ensure its identity, purity, and stereochemical integrity. While NMR and FTIR are excellent for structural confirmation, HPLC, particularly chiral HPLC, is indispensable for purity and enantiomeric excess determination. Mass spectrometry provides definitive molecular weight information. An inter-laboratory study, or a comparative application of these methods across different labs, would rely on standardized protocols and reference materials to ensure data consistency and reliability. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, whether for routine quality control or in-depth research and development.
References
-
ResearchGate. Preparation, Characterization and Drug Delivery Research of γ-Polyglutamic Acid Nanoparticles: A Review. [Link]
- Google Patents.
-
Sabinsa Corporation. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent. [Link]
- Faghihi, K., Heidari, P., & Shabanian, M. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric and Adipic Acids. Asian Journal of Chemistry, 24(5), 2025-2027.
- Google Patents. Process for synthesis of L-glutamine.
-
PubChem. N-Phthaloyl-DL-glutamic anhydride. [Link]
- Majeed, M. (2015). N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent.
- Nefkens, G. H. L. (1959). Synthesis of Phthaloyl Amino-Acids under Mild Conditions.
- King, F. E., & Kidd, D. A. A. (1949). Preparation of phthalyl-L-glutamic acid.
- Chen, G., et al. (2018). Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. Experimental and Therapeutic Medicine, 16(5), 3849-3857.
- Wang, J., et al. (2022). Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. Biomolecules, 12(5), 636.
-
Semantic Scholar. Recent Advances in Poly(-L-glutamic acid)-Based Nanomaterials for Drug Delivery. [Link]
-
ResearchGate. A novel and efficient synthesis of thalidomide. [Link]
-
Encyclopedia.pub. Development of Analogs of Thalidomide. [Link]
-
ResearchGate. Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. [Link]
-
Wikipedia. Thalidomide. [Link]
Sources
- 1. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. asianpubs.org [asianpubs.org]
- 4. Buy N-Phthaloyl-DL-glutamic anhydride | 3343-28-0 [smolecule.com]
- 5. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
- 6. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
